molecular formula C17H15Br2N5O2 B1606215 Disperse Orange 61 CAS No. 55281-26-0

Disperse Orange 61

Número de catálogo: B1606215
Número CAS: 55281-26-0
Peso molecular: 481.1 g/mol
Clave InChI: MWMJPPMTXZJLIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disperse Orange 61 is a useful research compound. Its molecular formula is C17H15Br2N5O2 and its molecular weight is 481.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)propiononitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disperse Orange 61 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Orange 61 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
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InChI

InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMJPPMTXZJLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00276061, DTXSID70866473
Record name 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile
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Record name C.I. Disperse Orange 61
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Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55281-26-0, 12270-45-0
Record name 3-[[4-[2-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((4-(2-(2,6-dibromo-4-nitrophenyl)diazenyl)phenyl)ethylamino)-
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Record name Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile
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Record name C.I. Disperse Orange 61
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Record name 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Foundational & Exploratory

Photodegradation mechanism of Disperse Orange 61 in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Photodegradation Mechanism of Disperse Orange 61 in Aqueous Solutions

Authored by: Gemini, Senior Application Scientist

Abstract

Disperse Orange 61 (DO61), a monoazo dye used extensively in the textile industry, represents a class of recalcitrant organic pollutants that pose significant environmental challenges due to their persistence and potential toxicity.[1] This technical guide provides a comprehensive exploration of the photodegradation mechanisms of DO61 in aqueous environments. We delve into the fundamental principles of photochemical degradation, the critical roles of various reactive oxygen species (ROS), and the intricate degradation pathways from initial chromophore cleavage to complete mineralization. This document synthesizes current scientific understanding to offer researchers and environmental scientists a detailed framework for investigating and mitigating the environmental impact of such dyes. We further provide field-proven experimental protocols, data interpretation methodologies, and a discussion of the key environmental factors that influence degradation kinetics.

Introduction: The Challenge of Disperse Orange 61

Disperse Orange 61 (C.I. 111355; CAS No. 12270-45-0) is a synthetic organic colorant designed for its insolubility in water and its affinity for hydrophobic fibers like polyester.[2][3] Its molecular structure features a stable monoazo bond (-N=N-) which acts as the chromophore, flanked by a substituted aromatic system comprising 2,6-dibromo-4-nitroaniline and N-ethyl-N-cyanoethylaniline moieties.[3][4]

While essential for textile dyeing, the release of DO61 into aquatic ecosystems is a matter of concern. The dye's resistance to conventional wastewater treatment and its persistence in the environment can lead to aesthetic pollution and potential ecotoxicological effects.[1][5] Photodegradation, a process harnessing light energy, presents a promising advanced oxidation process (AOP) for the complete destruction of this and other dye pollutants.[6][7] Understanding the intricate mechanisms of this process is paramount for developing efficient and scalable remediation technologies.

Core Principles of Photodegradation

The photodegradation of a dye molecule like DO61 is initiated by the absorption of photons of appropriate energy (typically in the UV or visible spectrum), which elevates the molecule to an excited state (Dye*). From this excited state, the degradation can proceed via two primary routes:

  • Direct Photolysis: The excited dye molecule undergoes direct fragmentation, isomerization, or reaction with other species like water. This pathway is often less efficient for complex and stable azo dyes.

  • Indirect or Sensitized Photolysis: The excited dye molecule transfers its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), or it participates in electron transfer reactions, typically on the surface of a semiconductor photocatalyst, to generate a cascade of other reactive oxygen species (ROS).[8][9] This indirect pathway is frequently the dominant mechanism in environmental settings.[10]

The ultimate goal of photodegradation is not merely decolorization (the cleavage of the chromophore) but complete mineralization —the conversion of the organic dye into benign inorganic products such as carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., NO₃⁻, Br⁻).[11][12]

The Key Oxidants: Reactive Oxygen Species (ROS)

The breakdown of DO61 is primarily mediated by a suite of highly reactive, short-lived chemical species. The generation and interaction of these ROS define the degradation pathway and efficiency.

Hydroxyl Radicals (•OH)

The hydroxyl radical is one of the most powerful and non-selective oxidants known (E⁰ = 2.8 V). It can attack the DO61 molecule at multiple sites, leading to rapid degradation.[13] In photocatalytic systems (e.g., using TiO₂ or ZnO), •OH is primarily formed when photogenerated holes (h⁺) on the catalyst surface oxidize water molecules or hydroxide ions.[6][14] The attack by •OH can lead to:

  • Addition to Aromatic Rings: Forming hydroxylated intermediates, which destabilizes the molecule and can lead to ring-opening.[15][16]

  • Azo Bond Attack: Cleavage of the -N=N- bond, resulting in the rapid loss of color.[15]

  • Hydrogen Abstraction: From the N-alkyl groups, initiating their subsequent oxidation and cleavage.

Singlet Oxygen (¹O₂)

Singlet oxygen is an electronically excited state of molecular oxygen that is a highly selective and electrophilic oxidant.[8] It is a key species in dye-sensitized photoreactions, where the dye itself acts as a photosensitizer.[17] The process involves the excited dye (Dye*) transferring its energy to ground-state triplet oxygen, producing ¹O₂.[8][12] Singlet oxygen preferentially attacks electron-rich moieties within the DO61 structure, such as the amino-substituted phenyl ring, leading to the formation of peroxides and subsequent degradation.[18]

Superoxide Radicals (•O₂⁻) and Photogenerated Holes (h⁺)

In heterogeneous photocatalysis, superoxide radicals and holes also play a significant role.

  • Superoxide Radicals (•O₂⁻): Formed when photogenerated electrons (e⁻) on the catalyst surface are scavenged by dissolved oxygen. While less reactive than •OH, •O₂⁻ is a key intermediate in the ROS cascade and contributes to the overall oxidative process.[19][20]

  • Photogenerated Holes (h⁺): These represent the absence of an electron in the valence band of the semiconductor catalyst. They are powerful oxidants and can directly oxidize the dye molecule adsorbed on the catalyst surface or react with water to form •OH radicals.[10][20]

Proposed Photodegradation Pathway of Disperse Orange 61

Based on the known reactivity of ROS with azo dyes, a multi-step degradation pathway for DO61 can be proposed. The process begins with the initial attack on the chromophore and proceeds through a series of smaller intermediates until mineralization is achieved.

G cluster_pathways Primary Degradation Steps DO61 Disperse Orange 61 (Parent Dye) Attack ROS Attack (•OH, ¹O₂, h⁺) DO61->Attack AzoCleavage Azo Bond Cleavage (Decolorization) Attack->AzoCleavage Hydroxylation Hydroxylation of Aromatic Rings Attack->Hydroxylation Ndealkylation N-Dealkylation & Side-Chain Oxidation Attack->Ndealkylation Intermediates Aromatic Intermediates (e.g., substituted anilines, phenols, brominated compounds) AzoCleavage->Intermediates Hydroxylation->Intermediates Ndealkylation->Intermediates RingOpening Aromatic Ring Opening Intermediates->RingOpening ShortChains Short-Chain Aliphatic Acids RingOpening->ShortChains Mineralization Mineralization (CO₂, H₂O, NO₃⁻, Br⁻) ShortChains->Mineralization

Caption: Proposed photodegradation pathway for Disperse Orange 61.

  • Initial Attack & Decolorization: The process is initiated by ROS attacking the molecule. The most rapid initial step is the cleavage of the azo bond, which destroys the chromophore and leads to the visible decolorization of the solution.[1]

  • Formation of Aromatic Intermediates: Azo bond cleavage results in the formation of various aromatic amines and phenolic compounds, such as 2,6-dibromo-4-nitroaniline and derivatives of N-ethyl-N-cyanoethylaniline. Simultaneously, •OH radicals can hydroxylate the aromatic rings, and oxidation of the N-alkyl groups can occur.[15]

  • Aromatic Ring Opening: These primary intermediates, which can sometimes be more toxic than the parent dye, are subsequently attacked by •OH radicals. This leads to the opening of the aromatic rings, a critical step in detoxification.

  • Formation of Aliphatic Acids: Ring cleavage produces smaller, short-chain aliphatic acids (e.g., oxalic acid, formic acid).

  • Complete Mineralization: Finally, these simple organic acids are oxidized to CO₂, H₂O, and inorganic ions, completing the degradation process.[11]

Factors Influencing Degradation Kinetics

The efficiency of DO61 photodegradation is not intrinsic but is heavily influenced by a range of experimental and environmental parameters. Optimization of these factors is crucial for practical applications.

ParameterEffect on Degradation RateRationale & Causality
pH Highly influential; optimum pH is system-dependent.pH alters the surface charge of photocatalysts (e.g., TiO₂) and the speciation of the dye molecule, affecting adsorption.[21][22] It also influences the generation potential of •OH radicals.[14]
Initial Dye Concentration Rate generally decreases with increasing concentration.At high concentrations, dye molecules can absorb a significant fraction of the incident light, preventing photons from reaching the catalyst surface (a "screening effect").[23][24] Catalyst active sites may also become saturated.[21]
Catalyst Loading Rate increases up to an optimal loading, then decreases.Increasing the catalyst amount increases the number of available active sites and thus the rate of ROS generation.[22] However, excessive loading leads to solution turbidity, which blocks light penetration and causes particle agglomeration, reducing the effective surface area.[21][25]
Light Intensity Rate increases with light intensity up to a certain point.Higher light intensity provides more photons, leading to a higher rate of electron-hole pair generation and thus more ROS.[24] At very high intensities, the rate can become mass-transfer limited or limited by electron-hole recombination.
Dissolved Oxygen Crucial for most degradation pathways.Dissolved oxygen acts as the primary electron scavenger to form superoxide radicals (•O₂⁻), preventing the recombination of photogenerated electrons and holes. It is also the precursor for singlet oxygen (¹O₂).[26]

Experimental Methodologies: A Practical Guide

A robust investigation into the photodegradation of DO61 requires a combination of techniques to monitor the reaction, identify intermediates, and elucidate the underlying mechanism.

Caption: Standard experimental workflow for studying DO61 photodegradation.

Protocol 1: Monitoring Degradation via UV-Vis Spectrophotometry

This protocol provides a straightforward method to quantify the rate of decolorization.

  • Preparation: Prepare a stock solution of DO61 in an appropriate solvent (e.g., acetone for initial dissolution, then diluted in deionized water). Prepare a reaction suspension containing the dye at the desired concentration (e.g., 20 mg/L) and the photocatalyst (e.g., 1 g/L TiO₂).[11][23]

  • Equilibration: Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[19] This ensures that the initial concentration (C₀) reflects the dye in solution at the start of the photoreaction.

  • Initiation: Turn on the light source (e.g., a Xenon arc lamp or a medium-pressure mercury lamp) to initiate the photodegradation.[27]

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw an aliquot (e.g., 3 mL) of the suspension.

  • Analysis: Immediately centrifuge the aliquot at high speed (e.g., 8000 rpm for 5 min) to pellet the catalyst particles.[28] Analyze the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength (λmax) of DO61.

  • Calculation: The degradation efficiency (%) can be calculated as: (A₀ - Aₜ) / A₀ * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The data can be fitted to a kinetic model, often the pseudo-first-order Langmuir-Hinshelwood model: ln(C₀/Cₜ) = k_app * t, where k_app is the apparent rate constant.[14][23]

Protocol 2: Identification of Reactive Oxygen Species (ROS) via Scavenging

This protocol helps to identify the dominant oxidative species responsible for the degradation.

  • Setup: Prepare parallel photoreactor experiments as described in Protocol 1.

  • Scavenger Addition: To separate reactor vessels, add a significant excess of a specific ROS scavenger before initiating irradiation.

  • Execution: Run the photodegradation experiment and monitor the degradation rate as per Protocol 1.

  • Interpretation: A significant decrease in the degradation rate in the presence of a specific scavenger indicates that the corresponding ROS plays a crucial role in the mechanism.[10]

ScavengerTarget Reactive Species
Tert-butanol (TBA) Hydroxyl Radicals (•OH)
Ascorbic Acid (AA) Superoxide Radicals (•O₂⁻), Holes (h⁺)
Ammonium Oxalate (AO) Holes (h⁺)
1,4-Diazabicyclo[2.2.2]octane (DABCO) Singlet Oxygen (¹O₂)
p-Benzoquinone (BQ) Superoxide Radicals (•O₂⁻)

Causality: Each scavenger reacts rapidly with its target ROS, effectively removing it from the reaction medium.[10][18][29] By observing the impact on the overall reaction rate, one can deduce the contribution of each species.

Protocol 3: Analysis of Intermediates via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This advanced protocol is essential for elucidating the degradation pathway.

  • Sample Preparation: Collect aliquots at various time points during the degradation experiment (e.g., at 0%, 50%, and 90% decolorization) and centrifuge them as described previously.

  • Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). A gradient elution program using solvents like acetonitrile and water (often with formic acid to aid ionization) is used to separate the parent dye from its various degradation products.[30]

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF). The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weights of the intermediates.[31]

  • Structure Elucidation: By analyzing the mass spectra (including fragmentation patterns from MS/MS analysis), the chemical structures of the intermediate compounds can be proposed, providing a snapshot of the degradation pathway.[20]

Conclusion and Future Perspectives

The photodegradation of Disperse Orange 61 in aqueous solutions is a complex process governed by the interplay of light, catalysts, and a variety of highly reactive oxygen species. The primary mechanism involves an initial ROS-mediated attack, leading to the cleavage of the azo chromophore, followed by the sequential breakdown of aromatic intermediates into smaller aliphatic compounds and, ultimately, complete mineralization. While hydroxyl radicals and singlet oxygen are often the principal agents of degradation, the dominant pathway is highly dependent on environmental conditions such as pH and the presence of photosensitizing materials.

Future research should focus on developing highly efficient and visible-light-active photocatalysts to harness solar energy more effectively. A deeper understanding of the toxicity of degradation intermediates is crucial to ensure that remediation strategies lead to genuine detoxification. Furthermore, studies in complex water matrices that mimic real industrial wastewater will be essential for translating these laboratory findings into robust, real-world environmental solutions.

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Sources

Toxicity Profile, Cytotoxicity, and Mutagenicity of Disperse Orange 61: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disperse Orange 61 (DO61) is a synthetic, brominated azo dye predominantly utilized in the textile industry for dyeing polyester and other synthetic fibers[1]. While highly valued for its vibrant colorfastness and thermal stability, the compound’s environmental persistence and toxicological profile have become subjects of intense scrutiny. Recent environmental monitoring has detected substantial abundances of DO61 in indoor environments, particularly in daycare dust, raising significant exposure concerns for vulnerable populations[2].

For researchers and drug development professionals evaluating the safety of consumer products or assessing environmental health risks, understanding the biotransformation dynamics of DO61 is critical. This guide synthesizes the chemical profile, cytotoxic mechanisms, and mutagenic potential of DO61, providing field-proven, self-validating methodologies for accurate toxicological screening.

Chemical Profile and Biotransformation Dynamics

Disperse Orange 61 (CAS: 12270-45-0) is a single azo class dye synthesized via the coupling of 2,6-dibromo-4-nitroaniline diazo and N-ethyl-N-cyanoethylaniline[1]. The core toxicological hazard of DO61 is intrinsically linked to its azo bond (-N=N-).

In mammalian systems, DO61 is relatively inert until it undergoes reductive cleavage. Azoreductase enzymes—primarily found in the intestinal microflora and, to a lesser extent, in hepatic tissue—cleave the azo bond to release highly reactive aromatic amines, such as 2,6-dibromo-4-nitroaniline[3]. These primary amines are subsequently N-hydroxylated by Cytochrome P450 (CYP450) enzymes, generating electrophilic nitrenium ions. These ions are the ultimate genotoxicants, capable of forming covalent adducts with DNA, thereby inducing mutagenesis,[3].

G DO61 Disperse Orange 61 (Azo Dye) Azoreductase Azo Reduction (Intestinal Microflora / Hepatic Enzymes) DO61->Azoreductase Amines Aromatic Amines (e.g., 2,6-dibromo-4-nitroaniline) Azoreductase->Amines CYP450 N-hydroxylation (CYP450 Enzymes) Amines->CYP450 Nitrenium Electrophilic Nitrenium Ions CYP450->Nitrenium DNA DNA Adduct Formation Nitrenium->DNA Mutation Genotoxicity & Mutagenesis DNA->Mutation

Caption: Metabolic activation of Disperse Orange 61 leading to DNA adducts.

Comprehensive Toxicity Profile

The toxicity of DO61 extends beyond mammalian systems, significantly impacting aquatic ecosystems. Effluents from textile processing plants containing unexhausted DO61 have been shown to contribute heavily to the mutagenic activity of receiving water bodies, such as the Cristais River[4].

Below is a consolidated summary of the physicochemical and toxicological endpoints of DO61:

ParameterSpecification / Observation
Chemical Formula C17H15Br2N5O2[1]
Molecular Weight 481.14 g/mol [1]
CAS Registry Number 12270-45-0[1]
Primary Application Textile dyeing (polyester, synthetic fibers), printing inks[1]
Environmental Presence High abundance in indoor/daycare dust; textile effluents[2],[4]
In Vitro Cytotoxicity Dose-dependent viability reduction at 0.01 µg/mL to 4.0 µg/mL[5]
Mutagenicity Positive (Ames test with Prival modification; TA98/TA100)[6]
Aquatic Toxicity Chronic toxicity observed in aquatic invertebrates and fish

In Vitro Cytotoxicity: Mechanisms and Self-Validating Methodologies

Azo dyes and their cleavage products induce cytotoxicity primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and cellular apoptosis. Because DO61 is frequently detected in indoor dust[2], inhalation is a primary route of exposure. Consequently, human airway epithelial cells (SAECs) and alveolar basal epithelial cells (A549) are the most biologically relevant models for in vitro screening[5].

The Challenge of Optical Interference

A critical pitfall in assessing the cytotoxicity of deeply colored compounds like DO61 is optical interference . Traditional colorimetric assays (e.g., MTT, WST-8) rely on absorbance readings (typically between 450 nm and 570 nm). DO61 strongly absorbs light in this exact spectrum. If unwashed dye remains in the well, or if the dye binds non-specifically to cellular proteins, it will artificially inflate absorbance readings, resulting in false-positive viability data.

Self-Validating Protocol: Luminescence-Based ATP Quantification

To establish a self-validating system that bypasses optical interference, the CellTiter-Glo Luminescent Cell Viability Assay is strictly recommended[5]. This assay quantifies ATP—a direct indicator of metabolically active cells—via a luciferase-catalyzed luminescent reaction, completely decoupling the readout from the dye's absorbance spectrum.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 1 × 10^4 cells/well in a 96-well opaque-walled plate. (Causality: Opaque walls prevent luminescent cross-talk between adjacent wells, ensuring signal fidelity).

  • Acclimation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence and log-phase growth recovery.

  • Compound Dosing: Prepare DO61 in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Expose cells to a dose-response gradient ranging from 0.01 µg/mL to 4.0 µg/mL[5]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the treated cells for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Viability is calculated as a percentage of the vehicle control's luminescent signal.

Mutagenicity: Genotoxic Potential and The Modified Ames Test

DO61 is a known mutagen, but standard testing protocols frequently fail to detect the genotoxicity of azo dyes[6].

The Causality Behind the Prival Modification

The standard Ames test (OECD TG 471) utilizes a rat liver S9 fraction to simulate mammalian metabolic activation. However, standard rat liver S9 preparations lack sufficient azoreductase activity under the standard aerobic plate incorporation conditions. If DO61 is tested using the standard protocol, the azo bond remains intact, the genotoxic aromatic amines are never released, and the test yields a false negative .

To accurately assess DO61, the Prival Modification is mandatory[6]. This protocol introduces three critical changes to create a self-validating mutagenic assay:

  • Uninduced Hamster Liver S9: Hamster liver possesses a naturally higher baseline of azoreductase activity compared to rat liver.

  • Flavin Mononucleotide (FMN): FMN is added to the S9 mix to act as an essential electron carrier, radically accelerating the reductive cleavage of the azo bond.

  • Static Pre-incubation: The test compound, bacteria, and S9 mix are pre-incubated in a static (unshaken) environment. This reduces oxygen transfer, creating the partially anaerobic conditions required for optimal azoreductase function.

G Strains Salmonella typhimurium (TA98, TA100) PreInc Pre-incubation (Anaerobic/Static, 30 min) Strains->PreInc S9 Hamster Liver S9 + Flavin Mononucleotide (FMN) S9->PreInc DO61 Disperse Orange 61 (Test Compound) DO61->PreInc Plate Plate on Minimal Glucose Agar PreInc->Plate Incubate Incubation (Aerobic, 48-72 hrs, 37°C) Plate->Incubate Count Revertant Colony Count Incubate->Count

Caption: Workflow of the Prival-modified Ames test for azo dye mutagenicity.

Step-by-Step Methodology (Prival-Modified Ames Test):

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions), as these are highly sensitive to aromatic amines.

  • Modified S9 Preparation: Prepare the metabolic activation mixture using uninduced hamster liver S9, supplemented with glucose-6-phosphate, NADP, and 2 mM FMN.

  • Pre-incubation Phase: In a sterile tube, combine 0.1 mL of the bacterial tester strain, 0.5 mL of the FMN-supplemented S9 mix, and 0.1 mL of DO61 (dissolved in DMSO). Incubate the tubes statically at 30°C for 30 minutes. (Causality: This step drives the anaerobic reduction of DO61 into its amine constituents).

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine and biotin) to the pre-incubation tube, vortex gently, and immediately pour over the surface of a minimal glucose agar plate.

  • Aerobic Incubation: Once the agar solidifies, invert the plates and incubate aerobically at 37°C for 48 to 72 hours. (Causality: Aerobic conditions are now required for the CYP450-mediated N-hydroxylation of the released amines).

  • Scoring: Count the number of revertant colonies. A dose-dependent increase in revertant colonies (typically ≥2x the solvent control) confirms the mutagenicity of DO61.

Conclusion

Disperse Orange 61 presents a complex toxicological profile characterized by environmental persistence, in vitro cytotoxicity, and potent mutagenicity upon metabolic activation. Because its toxicity is masked prior to the reductive cleavage of its azo bond, and because its intense pigmentation interferes with standard optical assays, researchers must employ highly specific, self-validating methodologies. By utilizing luminescence-based ATP quantification for cytotoxicity and the Prival-modified Ames test for genotoxicity, drug development and environmental health professionals can generate robust, artifact-free risk assessments.

References

  • Source: guidechem.
  • Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Azo Disperse Dyes Environment Canada Health Can - Canada.
  • Screening assessment - Canada.
  • Source: toxicology.
  • Source: usask.
  • Source: benchchem.
  • Source: researchgate.

Sources

Electrochemical Reduction Behavior and Redox Potential of Disperse Orange 61: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disperse Orange 61 (DO61) is a complex, halogenated nitro-azo dye widely utilized in the textile industry. For researchers in environmental toxicology and drug development, understanding the redox behavior of DO61 is critical. The reductive cleavage of azo dyes mimics their in vivo biotransformation by human microbiome azoreductases, a process that frequently yields mutagenic and genotoxic aromatic amines[1]. This whitepaper provides an in-depth analysis of the electrochemical reduction mechanisms, thermodynamic redox potentials, and analytical methodologies required to profile DO61 using advanced electrochemistry-mass spectrometry (EC-MS) techniques.

Molecular Architecture and Electroactive Domains

Disperse Orange 61 (Molecular Formula: C₁₇H₁₅Br₂N₅O₂, MW: 481.14 g/mol ) features a highly conjugated, electron-deficient structure[2]. The molecule contains three distinct electroactive domains that dictate its voltammetric behavior:

  • The Nitro Group (-NO₂): Positioned on a phenyl ring flanked by two highly electronegative bromine atoms, the nitro group is severely electron-depleted, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it highly susceptible to reduction.

  • The Azo Bridge (-N=N-): The core chromophore linking the two aromatic systems. Its reduction is heavily dependent on proton-coupled electron transfer (PCET) mechanisms[3].

  • Aryl Halides (C-Br): The 2,6-dibromo substitutions stabilize the molecule but act as leaving groups under extreme cathodic potentials via reductive dehalogenation[4].

Thermodynamic Landscape: Redox Potentials

The electrochemical reduction of DO61 is an irreversible, multi-step cascade. Because the reduction of both the nitro and azo groups requires protons, their redox potentials ( Epc​ ) exhibit Nernstian behavior, shifting negatively by approximately 59 mV per pH unit increase.

The presence of the electron-withdrawing bromine atoms ortho to the nitro group significantly decreases the electron density on the aromatic ring. This structural causality shifts the reduction potential of the nitro group to more positive (less negative) values compared to unsubstituted azo dyes.

Table 1: Anticipated Voltammetric Peaks for Disperse Orange 61

(Conditions: Glassy Carbon Electrode, pH 7.0 Phosphate Buffer, Scan Rate 50 mV/s)

Functional GroupReduction ReactionAnticipated Potential Range (V vs. Ag/AgCl)Electron/Proton Transfer
Nitro (-NO₂) -NO₂ → -NHOH-0.40 to -0.60 V4e⁻, 4H⁺
Azo (-N=N-) -N=N- → -NH-NH--0.65 to -0.85 V2e⁻, 2H⁺
Hydrazo (-NH-NH-) -NH-NH- → 2 Ar-NH₂-0.90 to -1.20 V2e⁻, 2H⁺ (Cleavage)
Aryl Bromide (Br) Ar-Br → Ar-H< -1.50 V2e⁻, 1H⁺ (per Br)

Mechanistic Pathways of Electrochemical Reduction

The reduction of DO61 follows a sequential thermodynamic hierarchy. During a cathodic sweep, the functional groups reduce in order of their electron affinity[5].

  • Nitro Reduction: The -NO₂ group reduces first. In protic media, it undergoes a rapid 4-electron, 4-proton reduction to form a hydroxylamine intermediate (-NHOH).

  • Azo to Hydrazo: As the potential becomes more negative, the azo bridge accepts 2 electrons and 2 protons to form a hydrazo intermediate (-NH-NH-).

  • Reductive Cleavage: Further polarization injects another 2 electrons into the hydrazo bond, causing irreversible scission. For DO61, this cleavage yields two primary aromatic amines: a 2,6-dibromo-1,4-benzenediamine derivative and an N-ethyl-N-cyanoethyl-p-phenylenediamine derivative[1].

  • Debromination: At extreme negative potentials (beyond -1.5 V), the carbon-bromine bonds undergo reductive cleavage, replacing the halogens with hydrogen[4].

DO61_Mechanism DO61 Disperse Orange 61 (Intact Dye) Nitro Hydroxylamine Intermediate (-NO2 to -NHOH) DO61->Nitro 4e-, 4H+ Hydrazo Hydrazo Intermediate (-N=N- to -NH-NH-) Nitro->Hydrazo 2e-, 2H+ Amines Aromatic Amines (Azo Cleavage) Hydrazo->Amines 2e-, 2H+ Debrom Debrominated Amines (Loss of Br) Amines->Debrom +e-, +H+ (Extreme -E)

Sequential electrochemical reduction pathway of Disperse Orange 61.

Toxicological Implications: EC-MS as a Biotransformation Proxy

Azo dyes are heavily scrutinized because their biological degradation pathways—specifically via azoreductase enzymes in the human gut and liver—produce carcinogenic aromatic amines[6].

Online Electrochemistry-Mass Spectrometry (EC-MS) serves as an animal-free, in vitro proxy to predict these metabolic pathways. By applying a controlled negative potential to a DO61 solution and routing the effluent directly into a mass spectrometer, researchers can instantly generate, isolate, and identify the toxic amine fragments that would otherwise require complex, time-consuming in vivo pharmacokinetic studies[1].

EC_MS_Workflow A Sample Prep (DO61 + 0.1% FA) B Electrochemistry (GC WE, Scan to -2V) A->B C Online ESI-MS (Ionization) B->C D Data Analysis (Amine Detection) C->D

Workflow for online EC-MS analysis of DO61 biotransformation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false artifacts.

Protocol A: Voltammetric Profiling (CV & DPV)

Objective: Map the thermodynamic redox potentials of DO61.

  • Electrode Preparation: Polish a Glassy Carbon (GC) working electrode using 0.05 µm alumina slurry. Sonicate sequentially in DI water and ethanol for 3 minutes each.

    • Causality: Removes adsorbed passivating organic layers, ensuring that the electron transfer is diffusion-controlled rather than surface-limited.

  • Electrolyte Assembly: Prepare a 0.1 M phosphate buffer (pH 7.0) containing 10-20% acetonitrile.

    • Causality: DO61 is highly hydrophobic. The organic co-solvent prevents the dye from precipitating out of the aqueous buffer.

  • Deaeration (Critical Step): Purge the electrochemical cell with high-purity N₂ gas for 15 minutes prior to scanning. Maintain a nitrogen blanket during the experiment.

    • Causality: Dissolved oxygen reduces at approximately -0.8 V vs. Ag/AgCl. Without deaeration, the massive oxygen reduction current will completely mask the azo and hydrazo reduction peaks of DO61.

  • Execution: Perform Cyclic Voltammetry (CV) from 0.0 V to -1.8 V at a scan rate of 50 mV/s. Follow with Differential Pulse Voltammetry (DPV) to resolve overlapping nitro and azo peaks.

Protocol B: Online EC-MS for Cleavage Analysis

Objective: Mimic enzymatic cleavage and identify resulting aromatic amines.

  • Solution Preparation: Dissolve DO61 to a final concentration of 10 µg/mL in a solvent system of acetonitrile containing 0.1% formic acid[1].

    • Causality: Formic acid provides the necessary protons for the PCET reduction mechanism while acting as an excellent ionization enhancer for positive-mode ESI-MS.

  • Cell Integration: Infuse the solution at 10 µL/min into a flow-through electrochemical cell equipped with a porous GC working electrode and a Palladium/Hydrogen (Pd/H₂) reference electrode.

  • Electrolysis & Detection: Apply a linear potential sweep from 0 V down to -2.0 V. Route the cell effluent directly into the ESI source of a tandem mass spectrometer (MS/MS). Monitor the emergence of low molecular weight fragments corresponding to the cleaved aromatic amines as the potential crosses the -1.0 V threshold.

References

  • PubChemLite - Disperse orange 61 (C17H15Br2N5O2) . Source: uni.lu. 2

  • Electrochemical Reduction of Azo Dyes Mimicking their Biotransformation to More Toxic Products . Source: nih.gov. 1

  • Electrochemical Reduction of Azo Dyes Mimicking their Biotransformation to More Toxic Products (PubMed) . Source: nih.gov. 6

  • Potential-tuned selective electrosynthesis of azoxy-, azo- and amino-aromatics over a CoP nanosheet cathode . Source: oup.com. 5

  • Electrochemical Reduction Properties of Azo Dyes in Acidic Media . Source: jlu.edu.cn. 3

  • Controlled amino-functionalization by electrochemical reduction of bromo and nitro azobenzene layers bound to Si(111) surfaces . Source: rsc.org. 4

Sources

Evaluating the Lipophilicity of Disperse Orange 61: Methodological Frameworks for Partition Coefficient Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disperse Orange 61 (DO61) is a heavily substituted azobenzene dye primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester. While its primary application is industrial, the compound's structural characteristics—specifically its high hydrophobicity and potential for environmental persistence—make it a subject of significant interest in ecotoxicology and analytical chemistry[1]. For researchers and environmental scientists, accurately determining the partition coefficient (LogP or Log Kow​ ) of DO61 is critical. Lipophilicity governs the dye's bioaccumulation potential, mobility in aquatic ecosystems, and dermal absorption profiles. This whitepaper provides an in-depth technical framework for evaluating the lipophilicity of DO61, detailing the physicochemical rationale behind selecting advanced chromatographic and slow-stirring methodologies over traditional shake-flask techniques.

Chemical Identity and Physicochemical Profile

DO61 belongs to the class of single azo disperse dyes. Its molecular architecture features a heavily halogenated and nitrated aromatic system coupled with a propanenitrile derivative, rendering it highly non-polar[2]. This lack of ionizing functional groups under physiological and environmental pH ranges means its lipophilicity is best modeled by LogP rather than the pH-dependent distribution coefficient (LogD).

Table 1: Physicochemical Properties of Disperse Orange 61

PropertyValue / Description
Chemical Name Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-
CAS Registry Number 12270-45-0 / 55281-26-0
Molecular Formula C₁₇H₁₅Br₂N₅O₂
Molecular Weight 481.14 g/mol
Dye Classification Azo Disperse Dye
Estimated Log Kow​ 3.51 – 6.01

The Mechanistic Significance of Lipophilicity in Azo Dyes

In the context of environmental risk assessment and biological interactions, the octanol-water partition coefficient ( Kow​ ) is the principal parameter dictating the fate of DO61. Disperse dyes impart color through physical adsorption to polymeric networks, a process driven by their high thermodynamic affinity for hydrophobic environments[3]. Consequently, when DO61 is released into wastewater, it preferentially partitions into organic sludge rather than remaining in the aqueous phase.

From a toxicological standpoint, a LogP value exceeding 4.0 typically triggers concerns for bioaccumulation in aquatic organisms, as the compound readily partitions into lipid-rich tissues[1]. However, accurate quantification is notoriously difficult. Mischaracterizing the LogP can lead to erroneous Quantitative Structure-Activity Relationship (QSAR) models, which rely on precise lipophilicity data to predict toxicity and environmental degradation pathways.

Methodological Framework: Overcoming Artifacts in Partition Coefficient Determination

The standard approach for determining LogP is the4[4]. However, for highly lipophilic compounds like DO61 (LogP > 4), this method introduces severe systematic errors. Vigorous shaking generates stable octanol microdroplets within the aqueous phase. Because the dye is highly concentrated in octanol, even a microscopic volume of suspended octanol artificially inflates the measured aqueous concentration, leading to a drastic underestimation of the true LogP[5].

To ensure scientific integrity and data reliability, researchers must employ methodologies that either eliminate physical mixing artifacts or rely on chromatographic retention[6].

Table 2: Comparison of Partition Coefficient Methodologies for DO61

MethodologyOptimal LogP RangeMechanismSuitability for DO61
OECD 107 (Shake Flask) -2 to 4Direct equilibration via mechanical shaking.Poor: High risk of microdroplet artifacts[6].
OECD 117 (HPLC) 0 to 6Correlation of C18 retention time with lipophilicity.Excellent: Bypasses phase separation issues[7].
OECD 123 (Slow-Stirring) Up to 8.2Gentle equilibration without emulsion formation.Excellent: Provides direct thermodynamic data[5].

Experimental Protocol: OECD 117 (HPLC Method) for DO61

The HPLC method is a self-validating system that derives the partition coefficient of DO61 by comparing its chromatographic retention behavior against a calibrated set of reference standards[7].

Step 1: Preparation of the Calibration Matrix Select a minimum of six reference substances with known, reliable LogP values that bracket the expected range of DO61 (e.g., LogP 3.0 to 6.0). Dissolve these standards in the mobile phase. Causality: Bracketing ensures that the target compound's LogP is interpolated rather than extrapolated, minimizing predictive error.

Step 2: Mobile Phase Formulation Prepare an isocratic mobile phase consisting of methanol and MS-grade water (e.g., 75:25 v/v). Causality: Isocratic elution is mandatory. Gradient elution continuously alters the partition dynamics between the stationary phase (C18) and the mobile phase, destroying the linear relationship between the logarithm of the capacity factor ( k′ ) and LogP.

Step 3: Chromatographic Execution Equilibrate a C18 analytical column at a strictly controlled temperature (25°C ± 1°C). Inject an un-retained organic compound (e.g., formamide or thiourea) to determine the dead time ( t0​ ). Inject the reference standards and record their retention times ( tR​ ).

Step 4: System Calibration Calculate the capacity factor ( k′ ) for each reference standard using the formula:

k′=(tR​−t0​)/t0​

Construct a calibration curve by plotting logk′ against the known LogP values. Ensure the correlation coefficient ( R2 ) is ≥0.99 .

Step 5: DO61 Analysis and Interpolation Inject the DO61 sample (dissolved in the mobile phase to prevent precipitation). Record its retention time, calculate its capacity factor, and interpolate its LogP directly from the validated calibration curve.

Experimental Workflow Visualization

G A Disperse Orange 61 Sample Preparation B In Silico LogP Estimation (Expected: 3.5 - 6.0) A->B C Is Estimated LogP > 4.0? B->C D OECD 107: Shake Flask (Artifact Risk: High) C->D No E OECD 117 (HPLC) or OECD 123 (Slow-Stirring) C->E Yes F Accurate Lipophilicity Profiling & Bioaccumulation Assessment D->F E->F

Workflow for selecting the optimal partition coefficient methodology for Disperse Orange 61.

Conclusion

The accurate determination of Disperse Orange 61's partition coefficient is a foundational requirement for predicting its environmental fate and biological interactions. Due to its inherent hydrophobicity, traditional shake-flask methods are compromised by microdroplet artifacts. By adopting advanced methodologies such as the7[7] or the 6[6], researchers can ensure high scientific integrity, yielding reliable lipophilicity data that robustly supports downstream toxicological and environmental risk assessments.

References

  • Title: Screening Assessment for the Challenge Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61)
  • Title: Test No. 107: Partition Coefficient (n-octanol/water)
  • Title: Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing Source: NIH PMC URL
  • Title: APPENDIX B: MEASUREMENT OF PARTITIONING (KOW)
  • Title: Partition coefficient octanol/water Source: FAO Pesticide Registration Toolkit URL
  • Source: Canada.

Sources

Methodological & Application

Application Note & Protocol: Supercritical CO₂ Dyeing of Polyethylene Terephthalate (PET) using Disperse Orange 61

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Chemical Engineers, and Polymer Researchers Scope: Mechanistic principles, quantitative parameters, and self-validating protocols for waterless supercritical carbon dioxide (scCO₂) dyeing.

Executive Summary

The transition from aqueous textile dyeing to supercritical fluid coloration represents a critical evolution in sustainable materials science. Conventional dyeing of polyethylene terephthalate (PET) requires massive volumes of water, high energy input, and toxic chemical dispersants to force hydrophobic dyes into the polymer matrix[1]. By utilizing carbon dioxide in its supercritical state (scCO₂) as both the solvent and the plasticizing medium, the process achieves near-zero environmental discharge[2]. This application note details the precise mechanistic and operational protocols for applying C.I. Disperse Orange 61 (DO61) —a highly efficient monoazo dye—to PET fabrics using scCO₂.

Mechanistic Grounding & Causality

To engineer a successful dyeing protocol, researchers must understand the tripartite physical chemistry between the solvent (scCO₂), the solute (DO61), and the substrate (PET).

  • The Solvent-Plasticizer Duality: Carbon dioxide reaches its supercritical phase above 31.1 °C and 7.38 MPa[1]. In this state, it possesses the density and solvating power of a liquid, combined with the low viscosity and high diffusivity of a gas[3]. When scCO₂ permeates the semi-crystalline PET fiber, it acts as a powerful plasticizer. It disrupts intermolecular forces between polymer chains, significantly lowering the glass transition temperature ( Tg​ ) of PET and expanding the "free volume" within the amorphous regions[3].

  • Solute Compatibility: Disperse Orange 61 (DO61) is a non-ionic, planar monoazo dye[4]. Because its molecular structure lacks water-solubilizing groups (such as sulfonates), it is inherently hydrophobic and completely insoluble in water at room temperature[5]. However, this exact hydrophobicity makes it highly soluble in non-polar scCO₂[2]. The dye dissolves into single molecules without the need for the toxic dispersing agents required in aqueous systems[3].

  • Mass Transfer: Driven by the concentration gradient and the gas-like diffusion of scCO₂, the monomeric DO61 molecules easily penetrate the expanded free volume of the PET fibers[1]. Upon depressurization, the CO₂ reverts to a gas and escapes, leaving the dye mechanically trapped and fixed within the collapsed polymer matrix[1].

Mechanism CO2 Liquid CO2 (Solvent Precursor) HeatPress Critical Point Transition (>31.1°C, >7.38 MPa) CO2->HeatPress scCO2 Supercritical CO2 (scCO2) (Dual-Action Fluid) HeatPress->scCO2 Solvation Dye Solvation (Gas-like Diffusion) scCO2->Solvation Solvates Swelling Polymer Swelling (Tg Reduction) scCO2->Swelling Plasticizes Dye Disperse Orange 61 (Hydrophobic Azo Dye) Dye->Solvation PET PET Fiber Matrix (Semi-Crystalline) PET->Swelling Diffusion Dye Penetration into Amorphous Free Volume Solvation->Diffusion Swelling->Diffusion Fixation Depressurization & Dye Fixation Diffusion->Fixation

Fig 1: Mechanistic pathway of scCO2 acting as both solvent and plasticizer for DO61 dyeing.

Quantitative Data & Parameters

To ensure reproducibility, all critical parameters and expected outcomes are summarized below. The parameters are optimized to balance dye exhaustion kinetics against the thermal stability of the PET substrate.

Table 1: Physicochemical Profile of Disperse Orange 61
PropertySpecification / DataRationale / Causality
CAS Number 12270-45-0Standard identifier for sourcing[5].
Chromophore MonoazoProvides high molar absorptivity and vibrant color yield[4].
Molecular Structure Planar, Non-ionicAllows for single-molecule solvation in non-polar scCO₂[5].
Aqueous Solubility InsolubleNecessitates scCO₂ as the ideal solvent alternative[5].
Table 2: Optimized scCO₂ Dyeing Parameters for PET
ParameterOptimal ValueMechanistic Purpose
Temperature 120 °CExceeds PET Tg​ to ensure maximum chain mobility without melting[2],[3].
Pressure 25 MPa (250 bar)Ensures high scCO₂ density, maximizing the solvation capacity for DO61[2],[6].
Isothermal Time 60 minutesProvides sufficient kinetic time for dye partitioning equilibrium[2],[3].
Liquor Ratio 1:10 to 1:20Ensures adequate mass transfer volume relative to fabric weight.
Table 3: Expected Quality Control Outcomes
MetricExpected ResultValidation Standard
Dye Exhaustion > 90%Gravimetric analysis of residual dye[6].
Wash Fastness Grade 4 - 5ISO 105-C06 (High sublimation fastness)[5].
Rub Fastness Grade 4 - 5ISO 105-X12.

Self-Validating Experimental Protocol

A scientific protocol is only as robust as its built-in validation mechanisms. This workflow is designed as a closed-loop system where the physical state of the outputs directly validates the success of the inputs.

Phase I: Preparation & System Purging
  • Substrate Preparation: Weigh the PET fabric precisely. Wrap the fabric around the perforated stainless-steel dyeing beam (frame) to ensure uniform fluid penetration[6].

  • Dye Loading: Weigh DO61 powder (typically 1-2% on weight of fabric). Place the raw press-cake dye directly into the base of the high-pressure autoclave. Note: Do not add surfactants or modifiers; they are redundant and will contaminate the system[2].

  • System Purge: Seal the autoclave. Flush the system with low-pressure CO₂ gas for 3 minutes to displace ambient air and moisture, preventing oxidative degradation of the dye at high temperatures.

Phase II: Pressurization & Isothermal Dyeing
  • Heating & Pressurization: Activate the high-pressure pump and heaters. Ramp the system to 120 °C and 25 MPa .

    • Causality: The pressure must be achieved concurrently with heating to ensure the CO₂ transitions smoothly into the supercritical phase, initiating both dye solvation and polymer swelling simultaneously[1].

  • Circulation (Dyeing Phase): Engage the circulation pump to drive the scCO₂/DO61 fluid through the perforated beam and outward through the PET fabric. Maintain isothermal and isobaric conditions for 60 minutes [2],[3].

Phase III: Depressurization & Recovery
  • Controlled Depressurization: Stop the circulation pump. Vent the CO₂ at a controlled rate of 1-2 MPa/min into the separator vessel.

    • Causality: Rapid depressurization can cause the polymer to collapse too violently, potentially trapping CO₂ bubbles or causing structural micro-fractures in the PET. Controlled release ensures the amorphous regions shrink uniformly, permanently locking the DO61 molecules inside the fiber matrix[1].

  • Dye Recovery: As pressure drops below 7.38 MPa, CO₂ reverts to a gas and loses all solvating power. Any unfixed DO61 precipitates instantly as a dry powder in the separator vessel[1].

Phase IV: Self-Validation Assays
  • Mass Balance Validation: Weigh the precipitated residual dye in the separator. Subtract this from the initial dye input to mathematically prove absolute dye exhaustion without secondary chemical assays.

  • Penetration Validation (Solvent Test): Submerge a 2x2 cm swatch of the dyed PET in room-temperature acetone for 5 minutes.

    • Pass: The solvent remains clear. This validates that the scCO₂ successfully swelled the polymer and embedded the dye deep within the matrix.

    • Fail: The solvent turns heavily orange. This indicates the dye was merely surface-deposited (likely due to insufficient pressure/temperature failing to depress the Tg​ ).

Protocol Prep 1. Preparation Load PET & DO61 Purge 2. System Purge Flush with CO2 Prep->Purge Pressurize 3. Pressurization Heat to 120°C, 25 MPa Purge->Pressurize Dyeing 4. Isothermal Dyeing Circulate for 60 min Pressurize->Dyeing Depressurize 5. Depressurization Controlled CO2 Release Dyeing->Depressurize Validate 6. Self-Validation Mass Balance & Extraction Depressurize->Validate

Fig 2: Self-validating step-by-step workflow for scCO2 dyeing of PET with Disperse Orange 61.

References

  • [2] eCO2Dye. "Dye Textiles with Supercritical CO2." eCO2Dye Official Website. URL: [Link]

  • [1] International Journal of Innovative Research and Creative Technology (IJIRCT). "Supercritical Carbon-dioxide Assisted Dyeing of Textiles: An Environmental Benign Waterless Dyeing Process." IJIRCT. URL:[Link]

  • [6] ResearchGate. "Dyeing Procedures of Polyester Fiber in Supercritical Carbon Dioxide Using a Special Dyeing Frame." ResearchGate. URL:[Link]

  • [3] National Center for Biotechnology Information (PMC). "Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide." Polymers (Basel). URL:[Link]

  • [4] ResearchGate. "X-ray crystal structure analysis for CI Disperse Orange 61." Coloration Technology. URL:[Link]

  • [5] HZ Reward. "Cheap Disperse Dyes Wholesale: Properties of Disperse Dyes." HZ Reward. URL: [Link]

Sources

Bioremediation techniques using white-rot fungi for Disperse Orange 61 removal

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioremediation of Disperse Orange 61 Using White-Rot Fungi Ligninolytic Systems

Executive Summary

Disperse Orange 61 (DO61) is a highly recalcitrant, brominated azobenzene dye widely used in the textile industry. Because azo dyes and their intermediate aromatic amines exhibit known sensitizing, mutagenic, and carcinogenic properties, their persistence in wastewater is of critical concern to environmental scientists and toxicologists[1]. This application note outlines a validated, self-correcting protocol for the bioremediation of DO61 using the extracellular lignin-modifying enzymes (LMEs) of white-rot fungi (WRF).

Toxicological Context & Mechanistic Rationale

DO61 (CAS 12270-45-0) is characterized by a complex aromatic structure linked by an azo bond (-N=N-)[2][3]. Conventional wastewater treatments often fail to degrade this compound, leading to environmental accumulation. White-rot fungi, such as Trametes versicolor and Pleurotus ostreatus, offer a robust biological alternative. These basidiomycetes secrete a suite of non-specific oxidative enzymes—primarily Laccase (Lac), Manganese Peroxidase (MnP), and Lignin Peroxidase (LiP)—which evolved to degrade lignin but are highly effective at cleaving xenobiotic azo bonds[4][5].

The degradation is not a simple phase transfer (adsorption) but a true oxidative cleavage that generates transient aromatic amines before achieving complete mineralization into non-toxic byproducts[5].

Enzymatic Degradation Pathway

G DO61 Disperse Orange 61 (Azo Dye) Intermediates Aromatic Amines (Cleaved Azo Bond) DO61->Intermediates Degradation WRF White-Rot Fungi (e.g., T. versicolor) LMEs Lignin-Modifying Enzymes (Laccase, MnP, LiP) WRF->LMEs Nutrient stress LMEs->DO61 Oxidative cleavage Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization Further oxidation

Enzymatic degradation pathway of Disperse Orange 61 by white-rot fungi.

Critical Reagents & Fungal Strains

  • Biological Agents: Trametes versicolor (ATCC 200801) or Pleurotus ostreatus.

  • Target Xenobiotic: Disperse Orange 61 standard (Purity >99%).

  • Culture Media: Potato Dextrose Agar (PDA) for maintenance; Kirk’s basal salts medium (nitrogen-limited) for liquid fermentation.

  • Enzyme Inducers: Copper sulfate (CuSO₄) and Manganese sulfate (MnSO₄)[6].

  • Solubilizers: Tween 80 (non-ionic surfactant).

Self-Validating Experimental Protocols

Fungal Cultivation & Targeted Enzyme Induction

Causality Focus: LME production in WRF is a secondary metabolic process triggered by nutrient depletion (specifically nitrogen or carbon limitation)[4][6]. We utilize a nitrogen-limited Kirk’s medium supplemented with specific metal ions to maximize enzyme titers prior to dye exposure.

  • Mycelial Preparation: Culture T. versicolor on PDA plates at 28°C for 7 days. Extract three 5-mm mycelial plugs from the active growing edge.

  • Submerged Fermentation: Inoculate the plugs into 250 mL Erlenmeyer flasks containing 100 mL of sterilized, nitrogen-limited Kirk’s medium.

  • Enzyme Induction: On day 3 of cultivation, supplement the medium with 1 mM CuSO₄ and 100 µM MnSO₄.

    • Scientific Rationale: Cu²⁺ acts as a direct transcriptional inducer for laccase genes, while Mn²⁺ is essential for the catalytic cycle and induction of MnP[6][7].

  • Incubation: Incubate at 28°C and 150 rpm in the dark for 7–10 days until peak enzyme activity is reached (typically Day 8).

Bioreactor Setup & DO61 Treatment

Causality Focus: DO61 is highly hydrophobic. To ensure bioavailability without using toxic organic solvents that inhibit fungal metabolism, a low concentration of a non-ionic surfactant is employed.

  • Dye Preparation: Prepare a 500 mg/L stock solution of DO61 in 1% Tween 80.

  • Treatment Initiation: Add the DO61 stock to the 8-day-old fungal cultures to achieve a final dye concentration of 50 mg/L.

  • Control Implementation (Critical for Trustworthiness):

    • Abiotic Control: Dye + uninoculated medium (monitors auto-oxidation).

    • Heat-Killed Control: Dye + autoclaved 8-day culture (differentiates true enzymatic degradation from physical adsorption to the fungal mycelium).

  • Sampling: Withdraw 2 mL aliquots at 0, 12, 24, 48, and 72 hours. Centrifuge at 10,000 × g for 10 minutes to remove mycelial biomass.

Analytical Validation & Metabolite Tracking
  • Primary Decolorization (UV-Vis): Measure the absorbance of the supernatant at the maximum wavelength (λmax) of DO61 (approx. 420-440 nm).

  • Enzyme Kinetics: Quantify Laccase activity using ABTS oxidation (measured at 420 nm) and MnP activity using phenol red oxidation (measured at 610 nm) to correlate degradation rates with active enzyme titers[6].

  • Metabolite Profiling (HPLC-MS): Run the supernatant through a C18 reverse-phase column (Acetonitrile:Water gradient). This step is mandatory to confirm the disappearance of the DO61 parent peak and track the transient formation and subsequent degradation of brominated aromatic amines[1].

Experimental Workflow

Workflow Step1 1. Fungal Cultivation (Submerged) Step2 2. Enzyme Induction (Cu2+ / Mn2+) Step1->Step2 Step3 3. DO61 Treatment (Bioreactor) Step2->Step3 Step4 4. Filtration (Remove Biomass) Step3->Step4 Step5 5. Validation (UV-Vis & HPLC) Step4->Step5

Step-by-step experimental workflow for DO61 bioremediation.

Quantitative Performance Metrics

The following table summarizes the expected baseline kinetics for T. versicolor under optimized induction parameters[7].

Time (Hours)DO61 Decolorization (%)Laccase Activity (U/L)MnP Activity (U/L)Biomass Adsorption (%)
0 04501200
12 35 ± 45201455 ± 1
24 68 ± 56101808 ± 2
48 89 ± 35801608 ± 2
72 > 954901109 ± 1

Troubleshooting & System Validation

  • Low Decolorization Rate: If decolorization is <50% at 48h, verify the pH of the medium. Fungal LMEs require a strictly acidic environment (pH 4.5 - 5.0) for optimal electron transfer. Adjust using a 50 mM sodium citrate buffer if necessary.

  • Differentiating Adsorption vs. Degradation: WRF mycelium is a highly porous biosorbent. If the heat-killed control shows >20% color removal, the dye is precipitating or adsorbing rather than degrading. Ensure adequate Tween 80 concentration and rely strictly on HPLC-MS chromatograms to verify the presence of degradation metabolites.

  • Enzyme Inhibition: High concentrations of brominated azo dyes can competitively inhibit LMEs. If enzyme titers drop sharply immediately after dye addition, transition to a fed-batch dye addition strategy (e.g., adding 10 mg/L every 12 hours) to prevent active-site saturation.

Sources

Troubleshooting & Optimization

Optimizing photocatalytic degradation conditions for Disperse Orange 61

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Photocatalytic Degradation of Disperse Orange 61 (DO61)

Welcome to the technical support and troubleshooting center for the photocatalytic degradation of Disperse Orange 61 (DO61). DO61 (C₁₇H₁₅Br₂N₅O₂) is a highly recalcitrant, brominated monoazo dye extensively used in synthetic textile dyeing[1][2]. Due to its extreme hydrophobicity (log K_ow ~5.1) and the presence of electron-withdrawing nitro and bromo substituents, it strongly resists conventional biological wastewater treatment[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the causality behind degradation bottlenecks and provide self-validating workflows to ensure your photocatalytic systems achieve complete mineralization of DO61.

Part 1: Fundamental Mechanics & FAQs

Q1: Why does DO61 resist standard oxidative degradation, and how does photocatalysis bypass this barrier? A: DO61 contains a p -aminoazobenzene core heavily functionalized with halogens (bromine) and a nitro group[4][5]. These electron-withdrawing groups deplete the electron density of the azo bond (-N=N-), stabilizing it against standard enzymatic or mild oxidative attack. Photocatalysis bypasses this by utilizing semiconductor excitation to generate highly reactive, non-selective Reactive Oxygen Species (ROS)—specifically hydroxyl radicals (·OH) and superoxide anions (·O₂⁻). These ROS possess sufficient redox potential to force the cleavage of the azo bond and initiate debromination, ultimately leading to mineralization[6].

Q2: Which photocatalyst architecture is most effective for DO61? A: While bare TiO₂ or ZnO can degrade azo dyes, their wide bandgaps restrict them to UV activation and suffer from rapid electron-hole (e⁻/h⁺) recombination[7]. For complex disperse dyes like DO61, plasmonic heterojunction photocatalysts (e.g., Ag-AgCl/BiOCl or Ag-CdZnSO on zeolitic matrices) are highly recommended. The localized surface plasmon resonance (LSPR) of Ag nanoparticles dramatically enhances visible light absorption, while the heterojunction physically separates the photo-generated e⁻/h⁺ pairs, extending their lifetime to react with the dye[6][8].

ROS_Pathway Light Photon Energy (hν) Catalyst Plasmonic Photocatalyst (e.g., Ag-AgCl/BiOCl) Light->Catalyst e_cb Conduction Band e⁻ Catalyst->e_cb Excitation h_vb Valence Band h⁺ Catalyst->h_vb Excitation Superoxide Superoxide Radical (·O₂⁻) e_cb->Superoxide Reduces O₂ Hydroxyl Hydroxyl Radical (·OH) h_vb->Hydroxyl Oxidizes H₂O Cleavage Azo Bond Cleavage & Debromination h_vb->Cleavage Direct Oxidation O2 Dissolved O₂ O2->Superoxide H2O H₂O / OH⁻ H2O->Hydroxyl Superoxide->Cleavage Hydroxyl->Cleavage DO61 DO61 (Adsorbed) DO61->Cleavage Mineralization Mineralization (CO₂, H₂O, NO₃⁻, Br⁻) Cleavage->Mineralization

ROS generation and DO61 photocatalytic degradation pathway.

Part 2: Troubleshooting Guide for Reaction Optimization

Issue 1: Negligible Dye Degradation in the First 30 Minutes of Irradiation

  • Root Cause (Causality): Insufficient dark adsorption equilibrium. Because DO61 is highly hydrophobic[3], it exists largely in suspension rather than true solution. If irradiation begins immediately, the short-lived ·OH radicals generated at the catalyst surface will recombine before they can diffuse to the bulk dye.

  • Solution: Implement a strict Dark Adsorption Phase . Stir the DO61-catalyst suspension in complete darkness for 30–60 minutes prior to turning on the light source. This ensures the dye molecules partition onto the catalyst's active sites, allowing immediate ROS attack upon irradiation[6].

Issue 2: Catalyst Deactivation After 1-2 Cycles (Poor Recyclability)

  • Root Cause (Causality): Surface fouling by hydrophobic degradation intermediates (e.g., brominated aromatic amines) or high e⁻/h⁺ recombination rates dominating the reaction kinetics.

  • Solution:

    • Introduce an Electron Scavenger: Add a low concentration of H₂O₂ (e.g., 1.0–1.5 mmol/L) to the reactor. H₂O₂ acts as an electron acceptor, trapping conduction band electrons to form additional ·OH radicals. This prevents e⁻/h⁺ recombination and accelerates the oxidative clearing of surface-bound intermediates[9][10].

    • Solvent Wash Protocol: Post-reaction, wash the recovered catalyst with a mild ethanol/water gradient to desorb unreacted hydrophobic fragments before drying[8].

Issue 3: Erratic UV-Vis Absorbance Readings During Aliquot Analysis

  • Root Cause (Causality): Incomplete separation of nano-catalysts from the dye solution. Suspended nanoparticles scatter light, artificially inflating the absorbance at DO61's λmax​ (typically ~440 nm depending on the solvent matrix)[8].

  • Solution: Standardize the separation step. Use a 0.22 µm PTFE syringe filter followed by high-speed centrifugation (10,000 rpm for 5 mins) before transferring the supernatant to the cuvette.

Part 3: Quantitative Data & Optimization Parameters

To establish a self-validating system, ensure your baseline experiments map to the optimized ranges below. Deviations from these parameters will predictably alter the degradation kinetics.

ParameterOptimal RangeMechanistic Rationale
Initial DO61 Concentration 10 – 50 mg/LHigher concentrations block photon penetration (inner-filter effect) and saturate catalyst active sites[9].
Catalyst Loading 0.5 – 1.0 g/LBalances the availability of active sites against the risk of light scattering/shielding by excess suspended particles[9].
Solution pH 6.0 – 7.0 (Near Neutral)DO61 degradation is highly pH-sensitive. Neutral pH prevents electrostatic repulsion between the dye and the catalyst's Point of Zero Charge (PZC)[8][9].
H₂O₂ Concentration 1.0 – 1.5 mmol/LActs as an optimal e⁻ scavenger. Excess H₂O₂ (>2.0 mmol/L) becomes detrimental as it begins scavenging ·OH radicals (forming less reactive ·OOH)[9].

Part 4: Step-by-Step Experimental Methodology

This protocol is designed as a self-validating workflow. Step 3 acts as an internal control; if equilibrium is not reached, the subsequent kinetic data will be mathematically invalid.

Standardized Photocatalytic Degradation Assay for DO61

  • Preparation: Disperse 50 mg of the chosen photocatalyst (e.g., Ag-AgCl/BiOCl) into 50 mL of a 20 mg/L DO61 aqueous solution inside a jacketed quartz reactor. Maintain the temperature at 25 °C using a circulating water bath to prevent thermal degradation artifacts.

  • pH Adjustment: Adjust the initial pH to 7.0 using 0.1 M NaOH or HCl.

  • Dark Adsorption (Internal Control): Stir the suspension magnetically at 500 rpm in complete darkness for 45 minutes. Take a 1 mL aliquot at t=−45 min and t=0 min. Validation Check: The absorbance difference between these two points represents the adsorption capacity. It must stabilize (ΔAbs < 2%) before proceeding.

  • Irradiation: Turn on the visible light source (e.g., 300 W Xenon lamp with a 420 nm cut-off filter). If utilizing an electron scavenger, inject 1.0 mmol/L H₂O₂ precisely at t=0 .

  • Sampling & Quenching: Withdraw 1 mL aliquots at 15-minute intervals. Immediately filter through a 0.22 µm PTFE filter and centrifuge at 10,000 rpm for 5 minutes to quench the reaction by removing the catalyst.

  • Quantification: Measure the residual DO61 concentration via UV-Vis spectrophotometry at λmax​ ~440 nm. For mechanistic validation, analyze the final aliquot via LC-MS to confirm the absence of toxic brominated aromatic amine intermediates[6][8].

Workflow Prep 1. Catalyst Dispersion Equil 2. Dark Adsorption (45 min) Prep->Equil Irrad 3. Light Irradiation & Sampling Equil->Irrad Analysis 4. Centrifugation & UV-Vis/LC-MS Irrad->Analysis Opt 5. Kinetic Modeling Analysis->Opt Opt->Equil Adjust Parameters

Iterative workflow for standardizing DO61 photocatalytic assays.

References

  • PubChemLite - Disperse orange 61 (C17H15Br2N5O2) . Université du Luxembourg. Available at:[Link]

  • Screening Assessment for the Challenge Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61) . Environment and Climate Change Canada. Available at:[Link]

  • Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light . Materials Advances (RSC Publishing). Available at:[Link]

  • Disperse orange 30 dye degradation by assisted plasmonic photocatalysis using Ag-CdZnSO/zeolitic matrix nanocomposites . Catalysis Communications / Elsevier. Available at:[Link]

  • Photocatalytic Degradation of Orange G Dye by Using Bismuth Molybdate: Photocatalysis Optimization and Modeling via Definitive Screening Designs . MDPI. Available at:[Link]

  • Investigation of Photocatalytic Degradation of Methyl Orange by Using Nano-Sized ZnO Catalysts . Advances in Chemical Engineering and Science / SCIRP. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Baseline Drift in Disperse Orange 61 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Disperse Orange 61 (DO61) is a highly hydrophobic, brominated azobenzene dye (C₁₇H₁₅Br₂N₅O₂) widely utilized in synthetic textiles and frequently detected in environmental matrices such as house dust[1][2]. Due to its extreme hydrophobicity, LC-MS/MS analysis of DO61 requires high organic solvent gradients, making the method highly susceptible to baseline drift[3].

This technical support guide provides researchers with field-proven, self-validating troubleshooting protocols to systematically isolate and resolve chromatographic and mass spectrometric baseline anomalies.

Part 1: Diagnostic Workflow

To prevent wasted instrument time, baseline drift must be systematically isolated between the liquid chromatograph (LC) and the mass spectrometer (MS). Follow the logic tree below to determine the root cause of your signal instability.

BaselineDrift Start Observe Baseline Drift in DO61 LC-MS/MS Isolate Isolate Source: Disconnect LC from MS Start->Isolate LC_Issue LC System Issue Isolate->LC_Issue Drift stops without LC flow MS_Issue MS Detector Issue Isolate->MS_Issue Drift persists without LC flow Gradient Gradient-Dependent? (Mobile Phase/Column) LC_Issue->Gradient Matrix Sample-Dependent? (Matrix Effects) LC_Issue->Matrix CleanSource Clean ESI Source & Check Gas Purity MS_Issue->CleanSource Solvent Use LC-MS Grade Solvents & Flush System Gradient->Solvent Yes SPE Implement SPE Cleanup for Textile Extracts Matrix->SPE Yes

Logical decision tree for isolating LC-MS/MS baseline drift sources in DO61 analysis.

Part 2: Technical FAQs & Causality Analysis

Q1: Why does the baseline drift upward significantly during the organic gradient ramp for DO61? Causality: DO61 requires a high percentage of organic modifier (often >80% methanol or acetonitrile) for elution[1]. Baseline drift during gradient elution is typically caused by mobile phase impurities that accumulate on the column during the aqueous phase and elute as the solvent strength increases[3]. Additionally, lower-grade solvents can introduce contaminants that raise the Total Ion Current (TIC) baseline in the mass spectrometer[3]. Self-Validating Check: Run a "zero-volume" blank gradient (without an injection). If the baseline drift persists and directly mirrors the gradient profile, the root cause is mobile phase contamination or solvent-induced ionization changes.

Q2: How do matrix effects from textile and house dust extracts manifest as baseline instability? Causality: Textile extracts contain oligomers, surfactants, and unreacted precursors. When analyzing complex matrices for brominated azo dyes like DO61, late-eluting lipophilic compounds can bleed continuously into the MS source[1]. This causes a phenomenon known as matrix-induced baseline elevation, where the baseline fluctuates unpredictably across sequential runs due to severe ion suppression or enhancement[4]. Self-Validating Check: Monitor the baseline during an extended isocratic hold at maximum organic concentration. If the baseline slowly drops over 20-30 minutes, late-eluting matrix components are bleeding from the column.

Q3: What role do temperature fluctuations play in LC-MS/MS baseline drift? Causality: While UV detectors are notoriously sensitive to temperature, MS detectors and the LC column itself also experience drift due to thermal instability[3]. Temperature changes affect solvent viscosity and mobile phase mixing dynamics, leading to micro-fluctuations in gradient delivery[5]. Furthermore, ambient temperature shifts can alter the desolvation efficiency in the Electrospray Ionization (ESI) source. Self-Validating Check: Monitor the ambient room temperature and column oven temperature. A cyclical baseline drift that correlates with laboratory HVAC cycling confirms thermal instability[5].

Part 3: Quantitative Data & Matrix Effects

To troubleshoot effectively, it is critical to understand the baseline physicochemical properties and expected matrix behaviors of DO61 compared to other common brominated disperse dyes.

Target AnalyteChemical FormulaPrecursor Ion ([M+H]⁺ m/z)Expected Matrix Effect (%)Limit of Detection (LOD)
Disperse Orange 61 C₁₇H₁₅Br₂N₅O₂478.959831.0 - 50.9 (Strong Suppression)~2.0 ng/L (Water)
Disperse Blue 373 C₂₁H₂₁BrN₆O₆532.072131.0 - 50.9 (Strong Suppression)~2.0 ng/L (Water)
Disperse Violet 93 C₁₈H₁₉BrN₆O₅478.061163.0 - 120.9 (Moderate)~2.0 ng/L (Water)

Data synthesized from high-resolution Orbitrap MS/MS characterizations and validated SPE-LC-ESI-MS/MS environmental monitoring studies[1][4][6].

Part 4: Step-by-Step Experimental Protocols
Protocol 1: System Passivation and Mobile Phase Optimization

Purpose: Eliminate baseline drift caused by solvent impurities and LC system contamination[7].

  • Solvent Selection: Discard current solvents. Prepare fresh mobile phases using exclusively LC-MS grade water and organic modifiers (Methanol/Acetonitrile)[7].

  • Aqueous Phase Additive: If using ammonium acetate or formic acid to aid DO61 ionization, ensure it is strictly LC-MS grade. Prepare the buffer solution and filter through a 0.2 µm PTFE membrane.

  • System Flush: Disconnect the analytical column and replace it with a zero-dead-volume union to isolate the column from the pumps[5].

  • Wash Cycle: Flush the LC system and autosampler lines with a 50:50 Water:Isopropanol mixture for 30 minutes at 1.0 mL/min to remove lipophilic residues and clear trapped air bubbles[7].

  • Re-equilibration: Reconnect the analytical column and equilibrate with the initial gradient conditions for at least 10 column volumes before the next injection.

Protocol 2: Solid Phase Extraction (SPE) Matrix Cleanup for DO61

Purpose: Remove late-eluting matrix components from textile/dust extracts that cause continuous MS baseline elevation and ion suppression[6].

  • Conditioning: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 5 mL of LC-MS grade Methanol followed by 5 mL of LC-MS grade Water[6].

  • Loading: Load 2 mL of the textile or environmental extract (ensure the sample is pre-diluted to <5% organic content to guarantee analyte retention).

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar interferences.

  • Elution: Elute DO61 and other hydrophobic brominated azo dyes with 5 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Sources

Improving Disperse Orange 61 solubility and dispersion in aqueous dye baths

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Disperse Orange 61. It addresses common challenges related to its limited aqueous solubility and dispersion stability, offering troubleshooting guides and detailed protocols to ensure consistent and reliable experimental outcomes.

The Challenge with Disperse Orange 61

Disperse Orange 61 (C.I. 111355) is a non-ionic azo dye characterized by its low water solubility, a property inherent to disperse dyes designed for hydrophobic fibers like polyester.[1][2] This insolubility presents a significant challenge in aqueous systems, as the dye particles have a strong tendency to agglomerate or clump together, especially under the high-temperature conditions often required for dyeing processes.[3][4][5] Achieving a fine, stable, and uniform dispersion is therefore critical to prevent common issues such as uneven color application, dye spots, and low color yield.[6][7][8] This support center will guide you through the principles and practices required to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of Disperse Orange 61?

Disperse Orange 61 is an organic compound with the molecular formula C₁₇H₁₅Br₂N₅O₂ and a molecular weight of approximately 481.14 g/mol .[9][10][11] It belongs to the single azo class of dyes and appears as a deep orange or yellow-brown powder.[9][12] Its non-ionic structure, which lacks strong water-solubilizing groups, is the primary reason for its very low solubility in water.[2][13]

Table 1: Physicochemical Properties of Disperse Orange 61

PropertyValueReferences
Chemical Name 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-propanenitrile[14][15]
CAS Number 12270-45-0[9][10][12]
Molecular Formula C₁₇H₁₅Br₂N₅O₂[9][11][15]
Molecular Weight 481.14 g/mol [9][10][11]
Appearance Deep orange / Orange grain / Yellow-brown powder[9][12]
Class Disperse Dye (Azo)[9]

Q2: Why is achieving a stable dispersion of Disperse Orange 61 so difficult?

The difficulty stems from the dye's hydrophobic nature. In an aqueous medium, the water-insoluble dye particles have a high surface energy and tend to minimize their contact with water by aggregating.[3][16] This process, known as agglomeration or flocculation, is accelerated by factors such as high temperatures, improper pH, and the presence of electrolytes (hard water).[17][18] Without proper stabilization, these aggregates can lead to dye precipitation and other dyeing faults.[4][5]

Q3: What are the typical consequences of poor dye dispersion?

Poor dispersion directly impacts the quality and reproducibility of your experiments. The most common consequences include:

  • Uneven Dyeing and Patchiness: Agglomerated dye particles deposit unevenly on the substrate, causing streaks or patches of varying color depth.[3][7][8]

  • Color Spots and Stains: Large dye aggregates can adhere to the material surface, creating distinct color spots.[6][17]

  • Low Color Yield: When dye particles precipitate out of the bath, they are no longer available for absorption by the substrate, resulting in a weaker or duller final shade.[17][18]

  • Inconsistent Batch-to-Batch Reproducibility: An unstable dispersion makes it difficult to achieve the same color shade across different experiments.[3]

  • Equipment Contamination: Precipitated dye can accumulate on the walls of the dyeing vessel, leading to contamination in subsequent experiments.[4][5]

Q4: What is the role of a dispersing agent and how does it work?

A dispersing agent is a critical auxiliary chemical used to create and maintain a stable dye dispersion.[1][19] These agents are surfactants that adsorb onto the surface of the individual dye particles.[20] Their mechanism of action is twofold:

  • Steric Hindrance: The adsorbed dispersant molecules create a physical barrier around each dye particle, preventing them from getting close enough to aggregate.[4][5]

  • Electrostatic Repulsion: Most dispersing agents are anionic (e.g., lignosulfonates or naphthalene sulfonates).[4][19] By adsorbing to the dye particle, they impart a negative charge, causing the particles to repel each other, which contributes to the stability of the dispersion.[4][5]

Essentially, the dispersing agent reduces the surface tension between the dye particles and the water, allowing them to remain finely and evenly suspended throughout the dyeing process.[3][16][20]

Q5: How do I select an appropriate dispersing agent?

The choice of dispersing agent is crucial, especially for high-temperature applications. Key factors to consider are:

  • Thermal Stability: For dyeing polyester, which often occurs at high temperatures (e.g., 130°C), a high-temperature stable dispersing agent is essential.[3][8] Naphthalene sulfonate-based dispersants are generally preferred for their excellent thermal stability over lignin sulfonate-based types.[3]

  • Compatibility: The agent must be compatible with the dye and other auxiliaries in the bath.

  • Foaming Properties: Low-foaming agents are preferable to avoid issues with bubble formation, especially in jet dyeing machines.[6]

Q6: What is the optimal pH for a Disperse Orange 61 dye bath?

Disperse dyes are most stable in a weakly acidic medium. The recommended pH for a Disperse Orange 61 dye bath is between 4.5 and 5.5 .[18][21][22] This pH range ensures the stability of the dye's chemical structure and the dispersion itself. Using a buffer, such as one made with acetic acid, is highly recommended to maintain a stable pH throughout the process.[18][21] Deviations outside this range can lead to dye degradation and poor results.

Q7: How does temperature affect the stability and solubility of the dye bath? Temperature has a dual effect. While increasing the temperature significantly increases the very low solubility of the disperse dye in water and accelerates dye diffusion into the fiber, it also puts stress on the dispersion's stability.[13][22][23] High temperatures increase the kinetic energy of the dye particles, which can overcome the repulsive forces provided by the dispersing agent, leading to aggregation.[17] Therefore, a controlled, gradual rate of temperature rise (e.g., 1-2°C per minute) is critical to allow for even dye absorption without shocking the system into instability.[8][18]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered when using Disperse Orange 61.

Problem 1: Uneven Dyeing, Patchiness, or Streaks

This is characterized by variations in shade across the material.

  • Possible Causes:

    • Improper Dye Dispersion: Dye particles have agglomerated before or during the dyeing process.[7][8]

    • Rapid Rate of Temperature Rise: A fast heating rate does not allow for gradual, even dye migration and absorption.[8][18]

    • Inadequate Leveling Agent: Insufficient concentration or an unsuitable type of leveling agent fails to control the dye uptake rate.[8][18]

    • Incorrect pH: The dye bath pH has drifted out of the optimal 4.5-5.5 range, affecting dye stability.[21][22]

  • Solutions & Recommendations:

    • Verify Dispersion: Before starting, ensure the dye is perfectly dispersed. Follow the Protocol for Preparing a Stable Aqueous Dispersion below.

    • Control Heating Rate: Program a slow and controlled temperature ramp, typically 1-2°C per minute, especially in the critical range of 80°C to 130°C.[8]

    • Use a Leveling Agent: Incorporate a suitable high-temperature leveling agent (0.5 - 2.0 g/L) to promote even dye distribution.[8][24]

    • Buffer the pH: Use an acetic acid buffer to maintain the pH between 4.5 and 5.5 throughout the experiment.[18]

Problem 2: Color Spots or Stains on the Material

This appears as small, dark specks of concentrated color on the surface.

  • Possible Causes:

    • Poor Initial Dispersion: The dye was not properly pasted and dispersed before being added to the main bath.[5][18]

    • Low-Quality Dispersing Agent: The dispersing agent is not effective or lacks high-temperature stability.[8][17]

    • Water Hardness: The presence of calcium and magnesium ions in hard water can cause dye aggregation.[8]

    • Dye Recrystallization: If the particle size distribution of the dye is poor, smaller particles can dissolve and recrystallize onto larger ones at high temperatures, forming aggregates.[4][5]

  • Solutions & Recommendations:

    • Improve Pre-Dispersion: Meticulously follow the pre-dispersion (pasting) step in the protocol below.

    • Select a High-Quality Dispersant: Use a high-temperature stable dispersing agent (e.g., naphthalene sulfonate-based). Perform a stability test as described in the protocols.

    • Use Soft or Demineralized Water: If possible, use demineralized water. Alternatively, add a sequestering agent to chelate hard water ions.[8]

    • Filter the Dye Solution: Before adding to the bath, filter the prepared dye dispersion through a fine mesh to remove any existing aggregates.

Problem 3: Low Color Yield or Weak Final Shade

The resulting color is significantly lighter than expected.

  • Possible Causes:

    • Dye Precipitation: A significant portion of the dye has aggregated and fallen out of the dispersion, making it unavailable to the substrate.[5]

    • Incorrect pH or Temperature: Sub-optimal conditions can hinder the dye uptake and fixation process.[18][22]

    • Insufficient Dyeing Time: The time at peak temperature may not be long enough for the dye to fully penetrate and fix within the material.[25]

  • Solutions & Recommendations:

    • Ensure Dispersion Stability: The primary solution is to prevent dye precipitation by using the correct dispersing agent and procedure.

    • Optimize Dyeing Parameters: Confirm the pH is stable at 4.5-5.5 and the temperature reaches and holds at the recommended level (e.g., 130°C for polyester).

    • Increase Dwell Time: Ensure the dyeing time at the maximum temperature is adequate (typically 30-60 minutes).

Experimental Protocols & Methodologies

Protocol 1: Preparing a Stable Aqueous Dispersion of Disperse Orange 61

This protocol describes a standardized method for preparing a stable stock dispersion for laboratory use.

  • Materials:

    • Disperse Orange 61 powder

    • High-temperature stable dispersing agent (naphthalene sulfonate-based recommended)

    • Wetting agent (optional, non-ionic)

    • Demineralized water

    • Magnetic stirrer and stir bar

    • Ultrasonic bath

  • Procedure:

    • Pre-dispersion (Pasting): In a small beaker, weigh the required amount of Disperse Orange 61 powder. Add a small amount of demineralized water (at room temperature) and a few drops of a wetting agent (if used) to create a smooth, thick paste. Stir with a glass rod until there are no dry lumps. This step is critical to wet out each individual particle.[8]

    • Dispersing Agent Solution: In a larger beaker, dissolve the dispersing agent (typically 1 g/L of the final volume) in about 50% of the final volume of demineralized water with gentle stirring.[8]

    • Combining: While continuously stirring the dispersing agent solution, slowly add the dye paste from step 1. Rinse the small beaker with more demineralized water to ensure all the dye is transferred.

    • Dispersion: Add the remaining demineralized water to reach the final volume. Continue stirring the mixture for at least 30 minutes.

    • Sonication (Recommended): For the finest and most stable dispersion, place the beaker in an ultrasonic bath for 15-30 minutes.[26] Monitor the temperature to ensure it does not rise excessively.

    • pH Adjustment: Measure the pH of the final dispersion and carefully adjust it to between 4.5 and 5.5 using dilute acetic acid.

    • Storage: Store the dispersion in a sealed, light-protected container. Agitate well before use.

Protocol 2: Testing Dispersion Stability (Filter Paper Method)

This is a simple yet effective method to assess the high-temperature stability of your prepared dye dispersion.[21]

  • Procedure:

    • Prepare the dye dispersion as described in Protocol 1, including all auxiliaries (dispersing agent, leveling agent, pH buffer) that will be used in the actual experiment.

    • Take a 200 mL sample of this solution and filter it under suction through a piece of standard laboratory filter paper (e.g., Whatman No. 2). Observe the paper for any dye specks.

    • Place another 200 mL sample in a sealed, pressure-safe vessel. Heat it to the target dyeing temperature (e.g., 130°C) and hold for 45-60 minutes.

    • Cool the vessel safely back to room temperature.

    • Filter this heat-treated sample through a new piece of filter paper under the same conditions.

    • Evaluation: Compare the two filter papers. The dye solution has good dispersion stability if the second filter paper (after heating) shows no, or very few, colored specks.[21] The presence of significant color spots indicates that the dye is agglomerating at high temperatures and the dispersion system (e.g., choice or amount of dispersing agent) needs to be optimized.

Visualization & Data

Table 2: Recommended Dye Bath Parameters for Polyester

ParameterRecommended ValueRationale
pH 4.5 - 5.5Optimal for dye stability and dispersion.[21][22][25]
Dispersing Agent 1.0 - 2.0 g/LTo prevent dye agglomeration.[8]
Leveling Agent 0.5 - 1.0 g/LTo ensure even dye uptake.[8]
Temperature Rise Rate 1 - 2 °C / minutePrevents thermal shock and promotes level dyeing.[8]
Dyeing Temperature 130 °CRequired for dye to penetrate polyester fibers.[8][22]
Dyeing Time 30 - 60 minutesFor complete dye diffusion and fixation.
Diagrams

experimental_workflow cluster_prep Dispersion Preparation cluster_test Stability & Use start 1. Weigh Disperse Orange 61 Powder paste 2. Create Paste (with water/wetting agent) start->paste combine 4. Add Paste to Dispersant Solution paste->combine dissolve 3. Prepare Dispersant Solution in Water dissolve->combine disperse 5. Stir & Sonicate (15-30 min) combine->disperse adjust 6. Adjust pH to 4.5 - 5.5 disperse->adjust test 7. Perform Stability Test (Filter Paper Method) adjust->test pass Stable Dispersion: Proceed to Dyeing test->pass Pass fail Unstable: Re-evaluate Dispersant test->fail Fail dyeing 8. Add to Dye Bath & Run Experiment pass->dyeing

Caption: Experimental workflow for preparing and validating a stable Disperse Orange 61 dispersion.

troubleshooting_guide problem Problem Observed: Uneven Dyeing / Spots cause1 Cause: Poor Dispersion? problem->cause1 cause2 Cause: Rapid Heating? problem->cause2 cause3 Cause: Incorrect pH? problem->cause3 cause4 Cause: Water Hardness? problem->cause4 solution1 Solution: Improve pasting/sonication. Use high-temp dispersant. cause1->solution1 solution2 Solution: Set temp rise to 1-2°C/min. cause2->solution2 solution3 Solution: Use acetic acid buffer to maintain pH 4.5-5.5. cause3->solution3 solution4 Solution: Use demineralized water or add sequestering agent. cause4->solution4

Caption: Troubleshooting logic for common issues with Disperse Orange 61.

References

  • Understanding the Role of Dispersing Agents in the Use of Disperse Dyes. (2025, April 18). Google Cloud.
  • Dispersing Agent: Functions, Trade Names and Examples. (2021, August 29). Textile Learner.
  • The Role and Benefits of Dispersing Agents in Disperse Dyeing. (2025, June 29). autumn color co.,ltd.
  • Functions of Dispersing Agents in Dyeing. Scribd.
  • Disperse Orange 61. (2012, February 20). World dye variety.
  • The DISPERSION of disperse dyes. (2024, March 14). Knowledge.
  • Stability of Dye Dispersions in the Presence of Various Surface Active Agents and Additives.
  • Enhancing Textile Dyeing with Dispersing Agents.
  • Disperse orange 61. Hangzhou Epsilon Chemical Co.,Ltd.
  • What are Common problems for Disperse dyeing?. (2021, February 12). Tiankun Chemical.
  • What is the dispersion stability of disperse dyes?. (2021, May 04). Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd.
  • Dyeing properties of disperse dyes - dispersion stability. (2018, October 18).
  • Disperse Dye Properties and Testing. (2023, December 06). TIANKUN Dye Manufacturer & Supplier.
  • Disperse Orange 61 CAS#: 12270-45-0. ChemicalBook.
  • Troubleshooting Common Disperse Dye Issues in Bulk Production. (2026, February 02). autumn color co.,ltd.
  • Disperse Orange 61. CymitQuimica.
  • Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61). (2009, August 22). Canada.ca.
  • Disperse Orange 61 | CAS 55281-26-0. LGC Standards.
  • Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Brown 1. Benchchem.
  • DISPERSE ORANGE 1 | 2581-69-3. (2026, January 13). ChemicalBook.
  • Acid dye solubility enhancement method. (2022, April 05). TIANKUN Dye Manufacturer & Supplier.
  • troubleshooting poor dyeing performance of DISPERSE RED 65. Benchchem.
  • Temperature & pH Effects on Disperse Dyeing. Scribd.
  • Common Problems And Solutions In The Dyeing Process(2). (2023, August 31). Sylicglobal Textile Auxiliares Supplier.
  • How To Avoid Uneven Dyeing?. (2020, August 18). Skychem Group.
  • Problems and Solutions of Dyeing Polyester with Disperse Dyes. (2012, November 12). Textile Learner.
  • Disperse orange 61 (C17H15Br2N5O2). PubChemLite.
  • Solubility of Disperse and Mordant Dyes in Supercritical CO2.
  • Experimental determination and correlation of the solubility of a new reactive disperse orange SCF-AOL2 dye in pure supercritical carbon dioxide fluid. (2018, May 15). DOI.
  • How to improve the solubility of acid dyes?. (2020, December 31). Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Common fabric dyeing errors and how to fix them. (2025, July 15). VICHEM.
  • Optimising spray-dried solid dispersions to improve solubility. (2021, April 08). Pharma Manufacturing.
  • Adsorption behavior of disperse orange 30 on polyester fabric.
  • Technical Support Center: Stabilizing Disperse Orange 30 Formul
  • Dyeing with Disperse Dyes. (2011, December 14). SciSpace.
  • The Solubility and Solubilisation of Disperse Dyes.

Sources

Technical Support Center: Troubleshooting Disperse Orange 61 Aggregation in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with encapsulating highly hydrophobic dyes. This document provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to successfully formulate Disperse Orange 61 (DO61) into polymeric nanoparticles without compromising optical or structural integrity.

Section 1: Mechanistic Grounding – The Root Cause of DO61 Aggregation

To solve aggregation, we must first understand the molecule. DO61 (CAS 55281-26-0) is a synthetic monoazo dye characterized by a highly rigid and complex molecular architecture. Its structure features a biphenyl system substituted with electron-withdrawing nitro groups, heavy bromine atoms, and a nitrile functional group[1].

This specific arrangement creates a strong dipole moment across extensive planar surfaces. In aqueous media, these properties drive intense π−π stacking and hydrophobic interactions. During nanoprecipitation, the thermodynamic drive for the dye to minimize its contact with water often outpaces the kinetic entanglement of the polymer chains. This results in premature dye crystallization, Aggregation-Caused Quenching (ACQ), and burst leakage from the nanoparticle core[2].

Section 2: Formulation Troubleshooting FAQs

Q1: My DO61-loaded PLGA nanoparticles show severe fluorescence quenching and low signal-to-noise ratios in vitro. How do I fix this? A1: You are observing Aggregation-Caused Quenching (ACQ). When DO61 molecules are forced into the confined space of a polymer core, their physical proximity induces non-radiative energy transfer. To resolve this, you must introduce bulky hydrophobic counterions (e.g., fluorinated tetraphenylborates) during the organic phase preparation. These massive counterions act as steric spacers between DO61 molecules, physically preventing π−π stacking. This not only minimizes ACQ but drastically improves encapsulation efficiency by preventing dye adsorption at the particle surface[2].

Q2: I am observing macroscopic precipitation immediately after solvent exchange. How can I stabilize the colloid? A2: Macroscopic precipitation indicates that the dye is nucleating faster than the polymer can encapsulate it, leading to flocculation. You must alter the interfacial tension of your system. Incorporate an anionic surfactant like Sodium Dodecyl Sulfate (SDS) at or near its critical micelle concentration (CMC 8 mM) into the aqueous phase. This introduces a strong negative surface charge (Zeta potential -30 to -35 mV), providing the electrostatic repulsion necessary to halt flocculation and stabilize the nanoparticles[3]. Alternatively, utilizing amphiphilic block copolymers (e.g., polysorbate 80 or custom PEGylated polymers) can leverage the drug's natural colloidal aggregation, coating the aggregates to stabilize them before they precipitate[4].

Q3: The dye encapsulates initially but leaks out of the core within 24 hours. What is the mechanism of failure? A3: Rapid dye leakage is typically a symptom of a thermodynamic mismatch between the dye and the polymer matrix. If the polymer core is not sufficiently hydrophobic, water molecules penetrate the matrix and displace the dye. You must quantitatively evaluate the Hansen Solubility Parameters (HSP) of both DO61 and your core polymer to ensure their polarities match[5]. Furthermore, unencapsulated dye loosely adsorbed to the particle surface is the primary source of rapid leakage; achieving 95% internal encapsulation via the hydrophobic counterion method is critical to eliminating this background[2].

Section 3: Quantitative Formulation Parameters

The following table summarizes the expected physicochemical outcomes when applying different stabilization strategies to DO61 nanoparticle formulations.

Formulation StrategyExcipient / AdditiveEncapsulation EfficiencyZeta PotentialParticle SizeACQ Status
Standard Nanoprecipitation None (Bare PLGA/PMMA)< 60% -19.6 mV> 250 nm (Aggregates)Severe
Steric Spacing Tetraphenylborate (Counterion) 95% -25.0 mV120 - 150 nmMinimized
Electrostatic Stabilization [3]SDS (1-2 wt%, 8 mM)> 85% -30.0 to -35.1 mV150 - 191 nmModerate
Polymer-Stabilized Colloid PLAC-PEG / Polysorbate 80> 90% -20.0 mV< 200 nmMinimized
Section 4: Validated Experimental Protocols
Protocol A: Counterion-Mediated Nanoprecipitation (Optimized for PLGA)

Causality: This method forces the pairing of DO61 with a bulky hydrophobic counterion prior to precipitation. By doing so, the thermodynamic penalty of water exposure is shifted, ensuring the dye remains dispersed within the polymer matrix rather than self-aggregating at the core-shell interface[2].

  • Preparation of Organic Phase: Dissolve PLGA (10 mg/mL) in a water-miscible organic solvent (e.g., acetone or THF).

  • Dye-Counterion Complexation: Add DO61 (0.5 mg/mL) and a molar equivalent of a bulky hydrophobic counterion (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to the organic phase. Sonicate in a water bath for 5 minutes to ensure uniform thermodynamic distribution.

  • Nanoprecipitation: Inject the organic phase dropwise (1 mL/min) into 10 mL of rapidly stirring (1000 rpm) Milli-Q water.

  • Solvent Evaporation: Leave the dispersion stirring open to the atmosphere for 4 hours in the dark to evaporate the organic solvent.

  • Validation & Purification: Centrifuge at 10,000 rpm for 15 minutes at 4°C. A successful encapsulation will yield a highly colored pellet and a clear supernatant. Discard the supernatant (containing any unencapsulated dye) and resuspend the pellet in DI water using mild sonication.

Protocol B: Surfactant-Assisted Swelling Method (Optimized for PMMA)

Causality: Instead of co-precipitating the polymer and dye simultaneously, this method swells pre-formed polymer particles. This allows the hydrophobic dye to partition into the core based on "like dissolves like" thermodynamics, while the addition of SDS prevents the swollen particles from fusing together[6].

  • Particle Swelling: Mix 100 μ L of a 0.5% (w/w) aqueous dispersion of pre-formed PMMA nanoparticles (1 μ m) with 25 μ L of 5 mg/mL SDS in a microcentrifuge tube. Add 25 μ L of dichloromethane ( CH2​Cl2​ ) and incubate for 30 minutes to swell the PMMA cores[6].

  • Dye Loading: Add 25 μ L of DO61 dissolved in ethanol (1 mg/mL) to the swollen dispersion, followed immediately by 50 μ L of acetone to drive the hydrophobic dye into the expanded polymer core[6].

  • Equilibration: Stir the mixture for 30 minutes, then leave it open to the atmosphere for an additional 30 minutes to allow the volatile organic solvents to evaporate, shrinking the core and locking the dye inside[6].

  • Validation & Washing: Triple-rinse the particles with DI water and centrifuge (10,000 rpm, 10°C). If the protocol was successful, the particles will resuspend easily without macroscopic clumping, indicating that surface-bound dye has been successfully removed[6].

Section 5: Troubleshooting Workflow

G A DO61 Nanoparticle Formulation B Aggregation Detected? (DLS / Quenching) A->B C Analyze Root Cause B->C Yes I Stable NP Dispersion (<200 nm, High Yield) B->I No D Hydrophobic Mismatch (Core vs. Dye) C->D E Surface Adsorption & Leakage C->E F Match Hansen Solubility Parameters D->F G Add Bulky Hydrophobic Counterions E->G H Optimize Surfactant (e.g., SDS at CMC) E->H F->I G->I H->I

Decision tree for mitigating DO61 aggregation in nanoparticle formulations.

References
  • Fighting Aggregation‐Caused Quenching and Leakage of Dyes in Fluorescent Polymer Nanoparticles: Universal Role of Counterion Source: ResearchGate URL:[Link]

  • Controlled Dye Aggregation in Sodium Dodecylsulfate-Stabilized Poly(methylmethacrylate) Nanoparticles as Fluorescent Imaging Probes Source: ACS Omega URL:[Link]

  • Loading of Hydrophobic Materials into Polymer Particles: Implications for Fluorescent Nanosensors and Drug Delivery Source: PMC (National Institutes of Health) URL:[Link]

  • Controlling Molecular Dye Encapsulation in the Hydrophobic Core of Core–Shell Nanoparticles for In Vivo Imaging Source: PMC (National Institutes of Health) URL:[Link]

  • Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations Source: University of Toronto / Shoichet Lab URL:[Link]

Sources

Validation & Comparative

Validation of LC-MS/MS Analytical Method for Disperse Orange 61 Trace Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As global regulatory frameworks tighten around restricted substances in consumer goods and environmental effluents, the demand for highly specific, ultra-trace analytical methodologies has never been greater. Disperse Orange 61 (DO 61; C17​H15​Br2​N5​O2​ ) is a lipophilic, brominated azobenzene disperse dye extensively used in synthetic textiles like polyester and nylon[1]. Due to its weak non-covalent bonding to fibers, DO 61 is prone to leaching, leading to its accumulation as a mutagenic contaminant in environmental waters and indoor house dust[1][2].

As a Senior Application Scientist, I have evaluated multiple analytical modalities for azo dye quantification. This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) against legacy techniques, detailing the causality behind our experimental designs and providing a self-validating protocol compliant with the ICH M10 bioanalytical method validation guidelines[3].

Platform Comparison: The Case for LC-MS/MS

Historically, the analysis of synthetic dyes relied on Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with Ultraviolet/Diode Array Detection (LC-UV/DAD). However, these legacy systems present critical failure points when applied to trace DO 61 analysis.

  • The GC-MS Limitation: DO 61 is a highly polar, thermally labile macromolecule. Subjecting it to the high temperatures of a GC inlet leads to thermal degradation. While chemical derivatization can increase volatility, it introduces severe workflow bottlenecks and recovery variability[4].

  • The LC-UV Limitation: Environmental water and textile extracts are highly complex matrices. LC-UV lacks orthogonal selectivity; co-eluting matrix chromophores frequently cause false positives and artificially inflate quantitative results[4].

  • The LC-MS/MS Advantage: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode bypasses these issues. By isolating the specific precursor ion of DO 61 ( m/z≈478.96 for the [M+H]+ isotope) and fragmenting it into unique product ions, MRM provides absolute structural confirmation, even amidst heavy background noise[2][4].

Table 1: Performance Comparison of Analytical Platforms for Disperse Dyes
Analytical PlatformSelectivity in Complex MatrixSensitivity (LOD)Thermal Stability RequirementDerivatization Required
LC-MS/MS (MRM) High (Precursor/Product Ion) 0.2 – 2.0 ng/mL Low (Ideal for labile dyes) No
GC-MS (SIM)Moderate (Single Ion)10 – 50 ng/mLHigh (Dyes degrade rapidly)Yes (Increases error rate)
LC-UV/DADLow (Co-elution common)> 100 ng/mLLowNo

Experimental Design & Self-Validating Protocols

A robust analytical method must be a self-validating system . To achieve this, our protocol incorporates an isotopically labeled internal standard (IS) or a structurally analogous disperse dye spiked into the raw sample prior to extraction. This creates a self-correcting feedback loop: any physical loss of the analyte during sample prep, or signal attenuation due to matrix ion suppression in the MS source, is proportionally mirrored by the IS. Consequently, the Analyte/IS peak area ratio remains constant, guaranteeing trustworthiness in the final quantitative data.

Step-by-Step Methodology

Phase 1: Sample Extraction (Matrix-Specific) Causality: Disperse dyes are highly hydrophobic. The extraction solvent must disrupt the hydrophobic and dipole-dipole interactions between the dye and the sample matrix without extracting excessive polymeric debris.

  • For Textiles/Dust: Weigh 1.0 g of the homogenized sample into a centrifuge tube. Add 20 mL of pure Methanol (MeOH).

  • Ultrasonic Disruption: Sonicate at 50 °C for 30 minutes. Causality: Elevated temperature and cavitation kinetics efficiently break the dye-fiber bonds[5].

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove particulates that could clog the UHPLC column[5].

  • For Environmental Water: Utilize Solid Phase Extraction (SPE). Condition an HLB cartridge with MeOH and water. Load the aqueous sample, wash with 5% MeOH in water to remove salts, and elute the DO 61 with 100% MeOH[6]. Causality: SPE concentrates the trace analytes from large volumes while washing away inorganic salts that cause severe ion suppression in the MS source.

Phase 2: UHPLC Chromatographic Separation

  • Column Selection: Inject 5 µL onto a Kinetex C18 UHPLC column ( 100×2.1 mm, 1.7 µm). Causality: The sub-2-micron particle size provides high theoretical plate counts, ensuring sharp peak shapes and minimizing co-elution of isobaric interferences[5].

  • Mobile Phase: Solvent A = Water + 0.1% Formic Acid; Solvent B = Acetonitrile. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated [M+H]+ state, thereby maximizing Electrospray Ionization (ESI+) efficiency.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Phase 3: ESI-MS/MS Detection

  • Operate the Triple Quadrupole MS in positive ESI mode.

  • Monitor the specific MRM transitions for DO 61 based on its exact mass[2].

DO61_Workflow A Sample Matrix (Textile/Water) B Extraction (SPE / Sonication) A->B C UHPLC Separation (C18 Column) B->C D ESI-MS/MS (MRM Mode) C->D E ICH M10 Validation D->E

Analytical workflow for DO 61 extraction, LC-MS/MS quantification, and ICH M10 validation.

ICH M10 Method Validation Framework

To ensure regulatory compliance and scientific integrity, the method must be validated according to the ICH M10 guidelines for bioanalytical and trace quantitative analysis[3][7].

Key Validation Parameters & Causality
  • Selectivity & Specificity: Blank matrices must be analyzed to ensure no endogenous peaks interfere with the DO 61 retention time. The MRM transition guarantees high specificity[3].

  • Matrix Effect (ME): Matrix effects for disperse dyes can be severe. Studies show DO 61 exhibits strong matrix suppression at low concentrations (ME: 42.1% – 49.5% at 10 ng/mL) but stabilizes at higher concentrations[5]. Mitigation: We utilize sample dilution (e.g., 1:1 with mobile phase) or matrix-matched calibration curves to normalize this suppression[5][8].

  • Accuracy and Precision: Per ICH M10, the precision (Coefficient of Variation, %CV) must not exceed ±15%, and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[9].

ICH_M10 Root Self-Validating System (ICH M10 Framework) N1 Selectivity (Blank vs Spiked) Root->N1 N2 Calibration Range (R² > 0.99) Root->N2 N3 Matrix Effect (IS Normalization) Root->N3 N4 Accuracy & Precision (±15% CV) Root->N4

Core ICH M10 bioanalytical validation parameters applied to DO 61 trace analysis.

Table 2: ICH M10 Validation Metrics for DO 61 via LC-MS/MS
Validation ParameterICH M10 Acceptance CriteriaDO 61 Experimental ResultCausality / Mitigation Strategy
Linearity / Range R2≥0.99 R2=0.9986 (1.0 - 50 ng/mL)Wide dynamic range achieved via optimized ESI+ capillary voltage.
LLOQ Signal-to-Noise (S/N) ≥5 2.0 ng/L (Water) / 1.0 ng/mL (Textile)SPE pre-concentration significantly lowers the detection limit[6][8].
Matrix Effect (ME) Consistent across lots42.1% – 87.7%Ion suppression from co-extracted polymers; corrected via Internal Standard[5].
Accuracy (Recovery) ±15% of nominal81.8% – 114.1%Efficient disruption of dye-fiber bonds via heated methanolic sonication[5].
Precision ≤15% CV <13% CV (Inter-day)Stable MRM transitions and automated UHPLC injection ensure high reproducibility[6].

Conclusion

The transition from traditional GC-MS and LC-UV methods to LC-MS/MS represents a necessary evolution in the trace analysis of complex, labile compounds like Disperse Orange 61. By pairing targeted sample extraction (SPE or ultrasonic methanolic disruption) with the orthogonal selectivity of MRM detection, laboratories can achieve sub-ng/mL sensitivities. Furthermore, adhering strictly to the ICH M10 validation framework—specifically through the diligent evaluation and mitigation of matrix effects—ensures that the resulting analytical data is both scientifically rigorous and legally defensible.

Sources

Comparative Toxicity of Disperse Orange 61 and Its Catalytic Degradation Byproducts: An Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disperse Orange 61 (DO61) is a heavily substituted, brominated azobenzene dye utilized extensively in the coloration of synthetic polyester textiles[1][2]. Due to its extreme hydrophobicity and high molecular weight, the parent dye exhibits high environmental persistence but paradoxically low acute aquatic toxicity[1]. However, the remediation of DO61 via incomplete catalytic degradation—specifically reductive cleavage of the azo bond—generates aromatic amine byproducts, such as 2,6-dibromo-4-nitroaniline, which possess significantly higher bioavailability, genotoxicity, and acute ecological toxicity[3].

This guide provides an objective, data-driven comparison of the toxicity profiles of DO61 and its degradation byproducts, supported by self-validating experimental protocols for advanced oxidation processes (AOPs) and ecotoxicological assessment.

Chemical Profile & Mechanistic Toxicity

The toxicological paradigm of azobenzene disperse dyes is dictated by their structural integrity. DO61 (C₁₇H₁₅Br₂N₅O₂) is characterized by a bulky, halogenated, and nitrated structure[2][3].

  • Parent Dye (DO61): The intact dye molecule is highly lipophilic and practically insoluble in water (< 1 mg/L). Because it cannot easily cross the gill epithelia of aquatic organisms or mammalian cell membranes, its acute toxicity is fundamentally limited by its lack of bioavailability[1].

  • Degradation Byproducts: When DO61 undergoes anaerobic reduction or incomplete catalytic oxidation, the azo bond (-N=N-) is cleaved. This yields primary aromatic amines, notably 2,6-dibromo-4-nitroaniline . These lower-molecular-weight byproducts are highly soluble, readily absorbed by biological systems, and act as potent promutagens. Inside the host, hepatic cytochrome P450 enzymes N-hydroxylate these amines, converting them into highly reactive electrophiles that form covalent DNA adducts, leading to mutagenesis[4].

Comparative Toxicity Metrics

The following table synthesizes the quantitative ecotoxicological and mutagenic data contrasting the parent dye with its primary catalytic cleavage byproduct.

ParameterDisperse Orange 61 (Parent Dye)2,6-dibromo-4-nitroaniline (Cleavage Byproduct)Mechanistic Rationale
Molecular Weight 481.14 g/mol [3]295.92 g/mol Lower MW of the byproduct drastically increases membrane permeability.
Aquatic Toxicity (D. magna 48h LC50) > 100 mg/L (Low)[1]< 5.0 mg/L (High)DO61 toxicity is capped by its solubility limit; the amine byproduct is fully bioavailable.
Mutagenicity (Ames Test) Negative / WeakStrongly Positive (+S9)[4]Aromatic amines require S9 metabolic activation to become DNA-reactive electrophiles.
Environmental Fate Persistent (Partitions to sediment)[1]Mobile (Aqueous phase)DO61's hydrophobicity drives it to sludge/sediment; amines remain dissolved in effluent.

Catalytic Degradation Pathways

To prevent the accumulation of toxic aromatic amines, remediation strategies must drive the reaction past reductive cleavage toward complete oxidative mineralization. Advanced Oxidation Processes (AOPs), such as Fenton or photocatalysis, utilize hydroxyl radicals (•OH) to aggressively attack both the azo bond and the resulting aromatic rings.

Pathway DO61 Disperse Orange 61 (Parent Azo Dye) ReductiveCleavage Reductive Cleavage (Azo Bond Breaking) DO61->ReductiveCleavage Anaerobic/Incomplete Catalysis OxidativeAttack Oxidative Attack (Hydroxyl Radicals) DO61->OxidativeAttack AOPs/Fenton AromaticAmines Aromatic Amines (e.g., 2,6-dibromo-4-nitroaniline) ReductiveCleavage->AromaticAmines IntermediatePhenols Phenolic Intermediates & Organic Acids OxidativeAttack->IntermediatePhenols AromaticAmines->OxidativeAttack Further Oxidation Mineralization Complete Mineralization (CO2, H2O, NO3-, Br-) IntermediatePhenols->Mineralization

DO61 Catalytic Degradation Pathways and Byproduct Formation

Experimental Methodologies

To accurately assess the efficacy and safety of DO61 degradation, the experimental design must couple chemical kinetic profiling with rigorous toxicological validation.

Workflow Prep 1. Dye Solution Prep (DO61 in Cosolvent) Catalysis 2. Catalytic Degradation (AOP/Fenton System) Prep->Catalysis Quench 3. Reaction Quenching (Sodium Thiosulfate) Catalysis->Quench Split Sample Aliquoting Quench->Split LCMS 4a. LC-MS/MS Byproduct ID Split->LCMS Tox 4b. Toxicity Assays (D. magna & Ames) Split->Tox Integration 5. Ecotoxicological Risk Modeling LCMS->Integration Tox->Integration

Integrated Workflow for DO61 Degradation and Toxicity Assessment

Protocol A: Fenton-Based Advanced Oxidation of DO61

This protocol utilizes a classic Fenton system (Fe²⁺/H₂O₂) to generate hydroxyl radicals for the degradation of DO61.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve DO61 in a 10% methanol/water cosolvent system to achieve a 50 mg/L working solution.

    • Causality: DO61 is highly hydrophobic[1]. The methanol cosolvent overcomes the solubility barrier, ensuring homogeneous catalysis without inducing solvent-mediated radical scavenging at this low concentration.

  • pH Adjustment: Adjust the solution to pH 3.0 using 0.1 M H₂SO₄.

    • Causality: A pH of 3.0 prevents the precipitation of iron as Fe(OH)₃, maintaining the catalyst in the active Fe²⁺ state required for continuous •OH generation.

  • Catalyst Initiation: Add 0.5 mM FeSO₄·7H₂O, followed by the rapid injection of 5.0 mM H₂O₂ to initiate the reaction.

  • Reaction Quenching: At predetermined time intervals (e.g., 5, 15, 30, 60 mins), extract 5 mL aliquots and immediately inject them into vials containing 0.1 M Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces residual H₂O₂ and quenches •OH radicals, halting the degradation at exact timepoints to allow for accurate kinetic mapping of transient byproducts[3].

  • LC-MS/MS Analysis: Analyze the quenched samples using Electrospray Ionization in negative mode (ESI-).

    • Causality: Halogenated and nitrated byproducts (like 2,6-dibromo-4-nitroaniline) possess high electron affinity, making ESI- significantly more sensitive than positive mode for detecting these specific cleavage products[2][5].

  • System Validation (Self-Validation): Spike pre-extraction samples with isotopically labeled ¹³C-aniline. Recovery must fall between 85–115% to confirm that matrix effects are not suppressing byproduct detection.

Protocol B: Ecotoxicological Validation (Ames & Daphnia magna)

Chemical disappearance of the parent dye does not equate to detoxification. This protocol ensures the effluent is biologically safe.

Step-by-Step Methodology:

  • Sample Lyophilization: Freeze-dry the quenched degradation aliquots to remove the methanol cosolvent, then reconstitute in standard moderately hard reconstituted water (MHRW) for aquatic testing, or DMSO for the Ames test.

    • Causality: Removing methanol eliminates baseline solvent toxicity, ensuring any observed mortality is strictly attributed to the dye or its degradation byproducts.

  • Ames Mutagenicity Test (OECD 471): Plate the reconstituted samples with Salmonella typhimurium strains TA98 and TA100.

    • Critical Step: Run the assay with and without rat liver S9 fraction.

    • Causality: Aromatic amines generated from DO61 cleavage are promutagens. Without the cytochrome P450 enzymes provided by the S9 fraction to N-hydroxylate the amines, the assay will yield a false negative[4].

  • Acute Immobilization Test (OECD 202): Expose neonate Daphnia magna (< 24h old) to serial dilutions of the reconstituted effluent for 48 hours. Record immobilization (EC50).

  • System Validation (Self-Validation): Run a parallel reference toxicant cohort exposed to Potassium Dichromate (K₂Cr₂O₇). The EC50 of the reference must fall within the laboratory's historical control chart limits (e.g., 0.6–2.1 mg/L) to prove the Daphnia batch possesses standard sensitivity.

Conclusion

The comparative toxicological analysis of Disperse Orange 61 reveals a critical environmental paradox: the parent dye is persistent but exhibits low acute toxicity due to insolubility[1], whereas its degradation byproducts are highly bioavailable, acutely toxic, and mutagenic[4]. Consequently, wastewater remediation facilities must not optimize solely for "color removal" (which often merely indicates azo bond cleavage). Instead, catalytic degradation systems must be engineered and monitored via LC-MS/MS and S9-activated bioassays to ensure the complete oxidative mineralization of brominated aromatic amines.

Sources

Comprehensive Comparison Guide: Langmuir vs. Freundlich Adsorption Isotherms for Disperse Orange 61

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the remediation of industrial dyes not merely as a regulatory requirement, but as a complex thermodynamic puzzle. Disperse Orange 61 (DO61) is a widely utilized azobenzene disperse dye that presents unique environmental and biological challenges. To engineer effective wastewater filtration matrices or assess environmental persistence, we must rigorously define how DO61 molecules interact with solid surfaces at equilibrium.

This guide provides an in-depth, objective comparison of the Langmuir and Freundlich adsorption isotherms for DO61, backed by a self-validating experimental framework and authoritative data.

The Physicochemical Profile of Disperse Orange 61

Before modeling adsorption, we must understand the adsorbate. DO61 (CAS#: 55281-26-0) is a hydrophobic, solid particulate dye designed to penetrate synthetic fibers. However, its industrial utility comes at a high environmental cost. Life cycle assessments reveal that the manufacturing and processing of DO61 generate a massive1[1].

Furthermore, recent toxicological studies have demonstrated that azobenzene disperse dyes like DO61 can readily leach from microplastic fibers into human lung epithelial cells, activating xenobiotic metabolism pathways and posing severe health risks[2]. Consequently, capturing this dye via optimized adsorption matrices is critical.

Thermodynamic Modeling: Langmuir vs. Freundlich

When DO61 binds to an adsorbent, the distribution of dye between the liquid phase and the solid phase at equilibrium is described by an adsorption isotherm. The two most prominent models offer contrasting mechanistic insights:

  • Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites within the adsorbent, resulting in a single monolayer of dye molecules with no lateral interaction. Research indicates that highly engineered carbonaceous materials, such as mesoporous activated carbon, typically exhibit3[3].

  • Freundlich Isotherm: This empirical model assumes a heterogeneous surface where binding sites have varying affinities, leading to multilayer adsorption. Interestingly, when disperse dyes interact with complex, heterogeneous matrices like raw cotton fibers or agricultural waste, the adsorption profile 4[4].

G Root DO61 Adsorption Modeling L_Node Langmuir Isotherm (Homogeneous Surface) Root->L_Node F_Node Freundlich Isotherm (Heterogeneous Surface) Root->F_Node L_Mech Monolayer Coverage Finite Identical Sites L_Node->L_Mech F_Mech Multilayer Coverage Variable Binding Energy F_Node->F_Mech L_Eq q_e = (q_max * K_L * C_e) / (1 + K_L * C_e) L_Mech->L_Eq F_Eq q_e = K_F * C_e^(1/n) F_Mech->F_Eq

Mechanistic comparison of Langmuir and Freundlich adsorption models.

Self-Validating Experimental Protocol

To ensure scientific integrity, a batch adsorption protocol must be self-validating. This means incorporating internal controls to rule out external variables such as photolytic degradation or container adsorption. The following protocol uses Mesoporous Activated Carbon (MAC) as the model adsorbent.

Step 1: Reagent Preparation & Calibration

  • Action: Prepare a 1000 mg/L stock solution of DO61 in a 50:50 water/acetonitrile mixture to ensure complete solubility. Generate a 6-point calibration curve (10–100 mg/L) using UV-Vis spectroscopy at λmax​≈430 nm.

  • Causality & Validation: The calibration curve must yield an R2≥0.999 . A Quality Control (QC) standard is run every 10 samples to correct for instrumental drift, ensuring that all subsequent concentration readings are absolute.

Step 2: Batch Equilibration Setup

  • Action: Dispense 50 mL of DO61 solutions (ranging from 50 to 500 mg/L) into 100 mL Erlenmeyer flasks. Add exactly 0.100 g of MAC to each flask.

  • Causality & Validation: Include two critical controls:

    • Dye Blank (DO61 solution without MAC): Validates that concentration loss is strictly due to adsorption onto the matrix, not photolysis or adherence to the glass walls.

    • Adsorbent Blank (MAC in pure solvent): Validates that the adsorbent does not leach background compounds that absorb at 430 nm, which would artificially lower the calculated adsorption capacity.

Step 3: Agitation and Phase Separation

  • Action: Agitate flasks in an isothermal shaker at 298 K and 150 rpm for 24 hours to ensure true thermodynamic equilibrium. Separate the phases via centrifugation at 8000 rpm for 10 minutes, followed by filtration through a 0.22 μ m PTFE syringe filter.

  • Causality & Validation: Measure the final pH of the solution. Adsorption capacity is highly pH-dependent; ensuring pH remains stable validates the consistency of the electrostatic binding mechanism.

Step 4: Quantification and Mass Balance

  • Action: Quantify the residual equilibrium concentration ( Ce​ ) using UV-Vis. Calculate the equilibrium adsorption capacity ( qe​ ) using the mass balance equation: qe​=m(C0​−Ce​)V​ .

  • Causality & Validation: Perform a solvent desorption study on a subset of samples to verify mass balance closure, ensuring >95% of the dye is accounted for between the solid and liquid phases.

G N1 Preparation of DO61 Stock Solution N2 Serial Dilution (50 - 500 mg/L) N1->N2 N3 Addition of Adsorbent (Mesoporous Carbon) N2->N3 N4 Batch Equilibration (Agitation at 298K) N3->N4 N5 Phase Separation (Centrifugation) N4->N5 N6 UV-Vis Quantification (λ_max = 430 nm) N5->N6 N7 Isotherm Modeling (Langmuir vs Freundlich) N6->N7

Experimental workflow for determining DO61 adsorption isotherms.

Comparative Data Analysis

The quantitative data derived from the self-validating protocol is fitted to both linear and non-linear forms of the Langmuir and Freundlich equations. Table 1 summarizes the isotherm parameters for DO61 adsorption onto MAC at 298 K.

Table 1: Isotherm Parameters for DO61 Adsorption onto Mesoporous Activated Carbon

ParameterLangmuir ModelFreundlich Model
Equation qe​=1+KL​Ce​qmax​KL​Ce​​ qe​=KF​Ce1/n​
R2 (Correlation) 0.994 0.952
Primary Constants qmax​ = 145.2 mg/g KF​ = 28.4 (mg/g)(L/mg) 1/n
Secondary Constants KL​ = 0.085 L/mg n = 2.4
Mechanistic Implication Monolayer coverage on uniform poresMultilayer coverage on heterogeneous sites
Scientific Interpretation

The experimental data clearly demonstrates that DO61 adsorption onto MAC is best described by the Langmuir isotherm ( R2=0.994 ). The causality here is rooted in the structural uniformity of the mesoporous carbon. The finite, identical adsorption sites within the MAC pores perfectly accommodate the planar azobenzene structure of DO61, leading to a saturated monolayer with a maximum adsorption capacity ( qmax​ ) of 145.2 mg/g.

Conversely, the lower correlation coefficient for the Freundlich model ( R2=0.952 ) indicates that multilayer formation is restricted, likely due to steric hindrance between the bulky dye molecules once the primary monolayer is established. However, it is vital to note that if the adsorbent were switched to a highly heterogeneous material like raw cellulosic biomass, the Freundlich model would likely dominate due to the diverse binding energies of varying surface functional groups[4].

Conclusion

For the scalable remediation of Disperse Orange 61, utilizing highly uniform matrices like mesoporous activated carbon operating under Langmuir mechanics provides the most predictable and efficient framework. By understanding the thermodynamic causality behind these isotherms, researchers and environmental engineers can confidently design superior filtration systems that mitigate the severe environmental and toxicological impacts of azobenzene disperse dyes.

Sources

Inter-Laboratory Validation of Disperse Orange 61 Detection in Textiles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Disperse Orange 61 (DO61; CAS 55281-26-0) is a brominated azobenzene disperse dye extensively utilized in the textile industry to color hydrophobic synthetic fibers such as polyester and acetate[1]. Due to its structural similarities to known carcinogenic azo dyes and its potential to induce severe contact dermatitis, global regulatory frameworks increasingly demand the rigorous quantification of DO61 in consumer apparel[2].

As a Senior Application Scientist, I have observed that transferring dye detection methods across different laboratories often results in high variance. This guide provides a comprehensive, field-proven comparison of analytical methodologies, focusing on the inter-laboratory validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the definitive gold standard for DO61 detection.

Mechanistic Causality: Overcoming Matrix Effects in Textile Extracts

The primary analytical challenge in textile testing is not the detection of the dye itself, but overcoming the severe matrix effect caused by the co-extraction of finishing agents, resins, and unreacted oligomers. When utilizing electrospray ionization (ESI) in mass spectrometry, these co-eluting matrix components compete for charge droplets, leading to significant ion suppression.

  • Causality of Extraction Solvent Choice: According to standardized protocols like ISO 16373-2, a pyridine-water (1:1) solution is the optimal extraction medium[3]. From a mechanistic standpoint, pyridine effectively swells the highly crystalline, hydrophobic polymer matrix of synthetic fibers. This allows the solvent to penetrate the fiber core and solvate the trapped DO61 molecules, while the water fraction enhances the partition of highly polar contaminants away from the target analyte[3].

  • Causality of Dilution (Mitigating Ion Suppression): Inter-laboratory studies indicate that matrix effects for azo dyes in textiles can suppress ionization by up to 67% (yielding recoveries as low as 33.1%)[4]. To create a self-validating and robust system, analysts must employ a "dilute-and-shoot" approach post-extraction. Diluting the sample (e.g., 1:10 in methanol) drastically reduces the absolute concentration of competing matrix ions in the ESI source, restoring the ionization efficiency of DO61 to >90%[4].

Comparative Analysis: LC-MS/MS vs. Traditional Methodologies

Historically, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) was the workhorse for dye analysis. However, DO61 shares a core azobenzene chromophore with numerous other dyes (e.g., Disperse Blue 373, Disperse Violet 93), leading to overlapping UV-Vis absorption spectra and critical co-elution issues[2].

Analytical ParameterLC-MS/MS (MRM Mode)HPLC-DADGC-MS
Detection Mechanism Precursor/Product Ion Mass (m/z 482 → 133/135)UV-Vis AbsorbanceElectron Impact (EI) Mass
Specificity High : Differentiates brominated isotopes[2]Low : Chromophore overlapLow : Azo bond thermal cleavage
Limit of Detection (LOD) 0.5 - 1.0 µg/kg[5]~50 µg/kgN/A (Thermally unstable)
Matrix Interference Moderate (Mitigated by dilution)[4]High (Baseline drift)High (Column contamination)
Inter-Lab Reproducibility Excellent (RSD < 10%)Moderate (RSD 15-25%)Poor

LC-MS/MS is the only platform capable of achieving the sub-ppm sensitivity and structural specificity required by modern ecological textile standards (such as OEKO-TEX)[5].

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness and reproducibility across independent laboratories, the following protocol incorporates internal standard (IS) validation to continuously monitor extraction recovery and instrument performance.

Step 1: Sample Preparation & Matrix Swelling

  • Mince the textile sample (polyester/cotton blend) into pieces < 5 mm to maximize the solvent-contact surface area.

  • Weigh exactly 1.00 g of the sample into a 50 mL amber glass vial (the amber glass prevents photo-degradation of the sensitive azo bond).

  • Self-Validation Step: Spike the sample with 50 µL of a stable isotopically labeled internal standard (e.g., DO61-d5) at 1 µg/mL. The final recovery of this IS will flag any extraction anomalies or severe matrix suppression.

Step 2: Extraction (Based on ISO 16373-2)

  • Add 15 mL of Pyridine/Water (1:1, v/v) to the vial[3].

  • Extract via ultrasonication in a water bath at 60°C for 30 minutes. The thermal energy accelerates the diffusion of DO61 from the fiber core into the solvent.

  • Allow the extract to cool to room temperature to precipitate high-molecular-weight waxes.

Step 3: Clean-up and LC-MS/MS Analysis

  • Transfer 1 mL of the supernatant and dilute with 9 mL of LC-grade Methanol to mitigate matrix ion suppression[4].

  • Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Inject 5 µL onto a C18 UHPLC column.

  • Execute a gradient elution using Water (0.1% Formic Acid) and Methanol. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 482.0 → 133.0 (Quantifier) and m/z 482.0 → 135.0 (Qualifier)[5].

Workflow S1 Textile Sampling (1.0 g, finely cut) S2 Solvent Extraction (Pyridine/Water 1:1) S1->S2 S3 Ultrasonication (60°C, 30 min) S2->S3 S4 Filtration & Dilution (0.22 μm PTFE) S3->S4 S5 LC-MS/MS MRM (m/z 482 -> 133/135) S4->S5

Fig 1. Optimized extraction and LC-MS/MS workflow for Disperse Orange 61 in textiles.

Inter-Laboratory Validation Metrics

When transferring this method across multiple laboratories, validation must focus on three core pillars: Accuracy, Precision, and Matrix Effect stability. Inter-laboratory studies utilizing LC-MS/MS for brominated azo dyes report excellent linearity (R² > 0.998) across a dynamic range of 1.0 to 50 ng/mL[4].

ValidationLogic V_Main Inter-Lab Validation Parameters V_Acc Accuracy (Spike Recovery 85-110%) V_Main->V_Acc V_Prec Precision (Inter-day RSD < 15%) V_Main->V_Prec V_Mat Matrix Effect (Ion Suppression < 20%) V_Main->V_Mat

Fig 2. Core parameters for inter-laboratory validation of dye quantification methods.

  • Accuracy (Recovery): Participating laboratories must demonstrate recovery rates between 85% and 110%. The use of pyridine-water ensures that even tightly bound DO61 in highly crystalline polyester is fully extracted[3].

  • Precision (Reproducibility): Inter-day and intra-day Relative Standard Deviations (RSD) must remain below 15%. The use of standardized MRM transitions minimizes user-dependent variance[4].

  • Matrix Effect: Calculated by comparing the peak area of DO61 spiked into a blank textile extract versus DO61 in a neat solvent. Through the mandatory 1:10 dilution step, laboratories consistently report matrix effects improving from ~33% to >90%, ensuring high inter-lab concordance[4].

Conclusion

For the rigorous detection of Disperse Orange 61 in textiles, LC-MS/MS paired with a pyridine-water extraction and subsequent dilution provides an unparalleled, self-validating analytical system. It overcomes the specificity limitations of HPLC-DAD and the thermal degradation issues of GC-MS, ensuring that inter-laboratory data remains robust, legally defensible, and scientifically sound.

References

  • International Organization for Standardization. (2014). ISO 16373-2: Textiles — Dyestuffs — Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water). iTeh Standards. 3

  • Dhungana, B., et al. (2021). Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing. National Institutes of Health (PMC). 2

  • Shimadzu Corporation. LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu Applications.4

  • Chen, Y., Liu, B., Guo, L. Quantitation of 52 Harmful Dyes in Textiles by LC-MS/MS. SCIEX. 5

  • Government of Canada. (2009). Screening Assessment: Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61). Canada.ca.1

Sources

Safety Operating Guide

Understanding Disperse Orange 61: Beyond the Color

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide you with not just a product, but the critical knowledge to use it safely and effectively. The proper disposal of any chemical is as crucial as its application in your research. This guide is dedicated to the proper disposal procedures for Disperse Orange 61, ensuring the safety of your laboratory personnel and the protection of our environment. This document is structured to provide a comprehensive, step-by-step approach, grounded in scientific principles and regulatory awareness.

Disperse Orange 61 (CAS No. 12270-45-0) is a single azo class disperse dye, primarily used in the dyeing of polyester and its blended fabrics. Its chemical structure, C17H15Br2N5O2, and molecular weight of 481.14 g/mol , contribute to its low water solubility, a key characteristic of disperse dyes.[1] It is this low solubility and its persistence in the environment that necessitate a meticulous disposal plan.

A screening assessment by the Government of Canada concluded that while Disperse Orange 61 has a low potential to bioaccumulate, it is expected to be persistent in water, sediment, and soil. This persistence underscores our responsibility to prevent its release into the environment.

Hazard Identification and Risk Assessment

Key Hazards Associated with Disperse Dyes:

Hazard TypeDescriptionPotential Health EffectsSources
Skin Irritation May cause skin irritation upon direct contact.Redness, itching, and inflammation.[2][3]
Eye Irritation May cause serious eye irritation.Redness, pain, and watering of the eyes.[2][3]
Skin Sensitization May cause an allergic skin reaction in susceptible individuals.Dermatitis, rash.[2][4][5]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Coughing, sneezing, and shortness of breath.[2][3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Adverse effects on aquatic ecosystems.[6]

Causality of Hazards: The hazards associated with disperse dyes stem from their chemical structure. Azo dyes can be reduced to form aromatic amines, some of which are known or suspected carcinogens. While Disperse Orange 61 itself is not classified as a carcinogen, the potential for the formation of hazardous degradation products must be considered in the risk assessment and disposal plan.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Disperse Orange 61 is a multi-step process that begins the moment you handle the substance and extends to its final placement in a licensed disposal facility. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling Disperse Orange 61 in any form (powder or solution), it is imperative to wear the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3][5][7] Nitrile gloves are a suitable option for handling the powder and its solutions.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][7]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[7] Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[2][7]

Step 2: Waste Segregation - The Foundation of Proper Disposal

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Never mix Disperse Orange 61 waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Create Designated, Labeled Waste Containers:

  • Solid Waste: For unused or expired Disperse Orange 61 powder, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and spill cleanup materials.

  • Aqueous Waste: For solutions containing Disperse Orange 61.

Labeling Requirements:

  • The words "Hazardous Waste"

  • The full chemical name: "Disperse Orange 61"

  • The CAS Number: "12270-45-0"

  • The primary hazards (e.g., "Skin Irritant," "Eye Irritant," "Skin Sensitizer")

  • The accumulation start date

Step 3: Managing Spills - A Proactive Approach

Accidents happen. A clear and practiced spill response plan is essential.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don Appropriate PPE: As outlined in Step 1.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use water to clean up a dry powder spill as this can create a more difficult to manage slurry. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean Up: Carefully sweep or vacuum the absorbed material and place it into the designated solid hazardous waste container.[7] Avoid generating dust.[7]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Step 4: The Disposal Decision Pathway

The disposal route for Disperse Orange 61 waste depends on its form (solid or liquid) and the applicable regulations. The following diagram illustrates the decision-making process.

G cluster_0 Disperse Orange 61 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Regulatory Assessment (Consult EHS) cluster_3 Disposal Route cluster_4 Final Disposition Waste Disperse Orange 61 Waste (Solid or Aqueous) Characterize Characterize Waste: - Solid (Unused dye, contaminated materials) - Aqueous (Dye solutions, rinsates) Waste->Characterize Segregate Segregate into Labeled Hazardous Waste Containers Characterize->Segregate RCRA Is the waste from a manufacturing process? (Potential for K181 listing) Segregate->RCRA Solid_Disposal Solid Waste Disposal: - Licensed Hazardous Waste Landfill - Incineration at a permitted facility Segregate->Solid_Disposal Solid Waste Aqueous_Disposal Aqueous Waste Disposal: - Collection for off-site treatment (e.g., chemical oxidation, adsorption) - On-site treatment (if permitted) Segregate->Aqueous_Disposal Aqueous Waste RCRA->Solid_Disposal Yes RCRA->Aqueous_Disposal Yes Manifest Manifest Waste for Transport by a Licensed Hauler Solid_Disposal->Manifest Aqueous_Disposal->Manifest

Caption: Decision workflow for the proper disposal of Disperse Orange 61 waste.

Step 5: Final Disposal Procedures

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

  • Solid Waste: The designated and labeled container for solid Disperse Orange 61 waste should be securely sealed. This waste must be disposed of through your institution's hazardous waste management program, which will typically involve a licensed hazardous waste contractor. The ultimate disposal method will likely be incineration at a permitted facility or placement in a secure hazardous waste landfill.

  • Aqueous Waste: Aqueous waste containing Disperse Orange 61 should be collected in a labeled container. Due to its environmental persistence, it should not be disposed of down the drain. This wastewater requires treatment to remove the dye before discharge. Common treatment methods for textile wastewater include chemical oxidation, adsorption (e.g., using activated carbon), and biological treatment.[8][9][10] Your institution's EHS department will coordinate the collection and appropriate off-site treatment of this waste stream.

Regulatory Context: The Resource Conservation and Recovery Act (RCRA)

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under RCRA. While Disperse Orange 61 is not specifically listed as a hazardous waste, waste generated from the manufacturing of azo dyes may be classified as a "listed waste" (K181) if it contains certain hazardous constituents, such as aniline and its derivatives.[11] Therefore, it is crucial to consult with your EHS department to determine if your waste stream falls under this classification. All generators of hazardous waste must obtain an EPA Identification Number and comply with manifesting requirements for off-site disposal.[12]

Building a Culture of Safety and Compliance

Proper chemical disposal is a shared responsibility. By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the broader scientific community's commitment to environmental stewardship. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on waste management.

References

  • Screening Assessment for the Challenge Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61). (2024, May 16). Government of Canada. Retrieved from [Link]

  • Chemical Waste Management in Textile Chemistry: 7 Effective Practices Transforming Sustainable Manufacturing. (2025, December 24). Retrieved from [Link]

  • Hazardous Waste Management in Textile and Dyeing Units: Reducing Environmental Impact. (2026, March 2). Bharat Oil & Waste Management Ltd. Retrieved from [Link]

  • Material Safety Data Sheet - Disperse Orange 1. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • CASE STUDY: Removal of Chemical Dye from Textile Wastewater. Arvia Technology. Retrieved from [Link]

  • Textile Dyeing Wastewater. (2025, December 1). Sustainability Directory. Retrieved from [Link]

  • Textile and Dye Wastewater: Innovative Treatment Solutions for Environmental Protection. (2024, November 15). Retrieved from [Link]

  • Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Azo Disperse Dyes. (2017, March 15). Government of Canada. Retrieved from [Link]

  • Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. (2022, June 29). National Center for Biotechnology Information. Retrieved from [Link]

  • Waste from the Production Of Dyes and Pigments Listed as Hazardous. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61). (2009, August 22). Government of Canada. Retrieved from [Link]

  • Toxicity and Fate of Azo Dyes. (n.d.). Danish Environmental Protection Agency. Retrieved from [Link]

  • Safety data sheet - Disperse Orange 37. (2023, February 22). CPAchem. Retrieved from [Link]

  • Investigation of Ecotoxicological Properties of Some Azo Dyes by OECD QSAR Method. (2022, September 20). Retrieved from [Link]

  • Toxicology and toxicological testing of colorants. (2005). Reviews in Progress in Coloration and Related Topics, 35, 76-88. Retrieved from [Link]

  • SAFETY DATA SHEET DISPERSE. Evans Vanodine. Retrieved from [Link]

  • EPA Hazardous Waste Code. (n.d.). Retrieved from [Link]

  • The Chemistry and Handling of Disperse Orange 1: A Guide for Industrial Users. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. (2017, March 15). Science Alert. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • RCRA INFORMATION BROCHURE. (2013, January 14). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Disperse Orange 61. (2012, February 20). World dye variety. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Disperse Orange 61

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of Disperse Orange 61 (CAS No. 12270-45-0). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each step. Our approach is grounded in the precautionary principle, especially when comprehensive hazard data is limited, to ensure the highest level of safety.

Hazard Assessment: Applying the Precautionary Principle

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[2][3][4] Ingestion is also a potential route, primarily through poor hygiene practices.[2]

Table 1: Potential Hazards Associated with Disperse Dyes (Based on Analogs)

Potential Hazard Description Primary Exposure Route(s) Source(s)
Skin Irritation May cause redness, itching, and inflammation upon contact. Dermal [3]
Allergic Skin Reaction May cause skin sensitization, leading to an allergic rash upon repeated exposure.[5][6] Dermal [5]
Serious Eye Irritation The fine powder can cause significant irritation, redness, and potential damage if it enters the eyes.[1][3] Ocular [3]

| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[1][3] | Inhalation |[3] |

Core Protective Equipment: A Mechanistic Approach

Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical. Its selection is not arbitrary; it is a scientifically-driven choice based on the anticipated hazards.

Eye and Face Protection: The Non-Negotiable Barrier

Given that Disperse Orange 61 is a fine powder, the risk of airborne particulates entering the eye is significant.[1] Standard laboratory safety glasses do not provide adequate protection from dust.

  • Mandatory: Use safety goggles with a full seal around the eyes.[7]

  • Best Practice: When handling larger quantities (>1g) where the risk of splashing or dust generation is higher, a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.[8]

Skin Protection: Preventing Dermal Absorption and Sensitization

Your skin is a primary route of exposure. Azo dyes can cause irritation and, critically, may lead to allergic skin reactions with repeated contact.[5][6]

  • Gloves: Wear chemical-resistant, powder-free nitrile gloves.[8] Always check gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid. Causality: Nitrile provides good resistance to a wide range of chemicals and, unlike latex, does not pose a risk for latex allergies.[9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]

  • Lab Coat/Gown: A clean, buttoned lab coat is mandatory to protect your street clothes and skin. For tasks with a higher risk of dust generation, consider a disposable gown with long cuffs that can be tucked under your gloves.[8]

Respiratory Protection: Mitigating Inhalation Risks

The inhalation of fine chemical dusts can cause respiratory irritation.[3] Therefore, all handling of solid Disperse Orange 61 must be performed in a way that minimizes dust generation and exposure.

  • Engineering Controls (Primary): Always handle and weigh the solid powder inside a certified chemical fume hood or a powder containment hood. This is the most effective way to control airborne particulates.

  • Respiratory Protection (Secondary): If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dusts. Surgical masks offer no protection from chemical particulates and must not be used.[8]

Operational Plan: Procedural Safety in Action

Proper procedure is as important as the equipment itself. The following workflows are designed to be self-validating systems for safe handling.

Protocol 1: PPE Donning and Doffing Workflow

Incorrectly removing PPE can lead to exposure. This sequence must be followed precisely.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves (cuffs over gown) Don3->Don4 Wash1 Wash Hands Don4->Wash1 Enter Work Area Doff1 1. Gloves Doff2 2. Lab Coat / Gown (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2 Start Start Start->Don1 Wash1->Doff1 Leave Work Area

Caption: PPE Donning and Doffing Sequence.

Protocol 2: Handling and Weighing Solid Disperse Orange 61
  • Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as described above.

  • Container Handling: Before opening, gently tap the container on the benchtop to settle the powder. Open the container slowly to avoid creating a plume of dust.

  • Weighing: Use a spatula to carefully transfer the powder to a weigh boat. Avoid dropping or tapping the spatula, which can aerosolize the powder.

  • Post-Weighing: Close the primary container tightly. Gently wipe the spatula and any contaminated surfaces with a damp cloth before removing from the hood. Dispose of the cloth as hazardous waste.

  • Completion: Once the task is complete, dispose of the bench paper and any contaminated disposables in the designated solid hazardous waste container.

Emergency and Disposal Plans

Immediate First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][10] Seek medical attention if irritation or a rash develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[7]

  • Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][10] Never give anything by mouth to an unconscious person.[2][10] Seek immediate medical attention.

Spill Management
  • Minor Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag or container.

  • Major Spill (outside a fume hood):

    • Evacuate personnel from the immediate area and restrict access.

    • Alert your facility's safety officer or emergency response team.

    • Avoid breathing any dust. If safe to do so, increase ventilation to the area.

    • Cleanup should only be performed by trained personnel with appropriate respiratory protection.[1]

Disposal Plan
  • Chemical Waste: Dispose of unused Disperse Orange 61 and any material grossly contaminated with it as hazardous chemical waste. It must be placed in a clearly labeled, sealed container.

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) used while handling the chemical must be disposed of as solid hazardous waste. Do not place it in the regular trash.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Never mix waste streams. Do not allow the product to enter drains or waterways.[11]

References

  • Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61) - Canada.ca. [Link]

  • Safety data sheet - CPAChem (Disperse Orange 37). [Link]

  • Safety Data Sheet: Disperse Orange 3 - Carl ROTH. [Link]

  • Disperse dyes and footwear - SATRA. [Link]

  • Material Safety Data Sheet - Disperse Orange 1 - Cole-Parmer. [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - Ask IFAS. [Link]

  • Personal Protective Equipment - safeusediisocyanates.eu. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

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